molecular formula C28H26F3N7O2 B15612950 CHMFL-ABL-053

CHMFL-ABL-053

货号: B15612950
分子量: 549.5 g/mol
InChI 键: GXMFPDCIAWSZFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

a protein kinase inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N7O2/c1-15-7-9-19(12-22(15)32)36-27-34-14-21(24(33-3)38-27)26(40)37-23-13-20(10-8-16(23)2)35-25(39)17-5-4-6-18(11-17)28(29,30)31/h4-14H,32H2,1-3H3,(H,35,39)(H,37,40)(H2,33,34,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFPDCIAWSZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CHMFL-ABL-053: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CHMFL-ABL-053 is a potent and orally bioavailable small molecule inhibitor targeting the BCR-ABL fusion protein, a key driver in Chronic Myeleloid Leukemia (CML).[1][2][3] This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. A unique feature of this compound is its high selectivity, notably its lack of significant inhibitory activity against c-KIT kinase, a common off-target of many BCR-ABL inhibitors.[1][2][3]

Core Mechanism of Action

This compound exerts its therapeutic effect through competitive inhibition at the ATP-binding pocket of the ABL kinase domain of the BCR-ABL oncoprotein.[1] This binding prevents the autophosphorylation of BCR-ABL and subsequently blocks the downstream signaling cascades that are essential for the proliferation and survival of CML cells.[1][2][3][4] The molecule was developed from a dihydropyrimidopyrimidine core scaffold.[2][3]

Beyond BCR-ABL, this compound also demonstrates potent inhibitory activity against SRC and p38 kinases.[5][6] This multi-targeted profile may contribute to its overall efficacy in overcoming resistance mechanisms observed with other tyrosine kinase inhibitors.

Quantitative Analysis of Kinase Inhibition and Cellular Proliferation

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against target kinases and the growth inhibitory concentrations (GI50) in CML cell lines.

Target Kinase IC50 (nM)
ABL170[1][2][5][6]
SRC90[5][6]
p38α62[5][6]
DDR1292[6]
DDR2457[6]
c-KIT>10000[6]
CML Cell Line GI50 (nM)
K56214[1][2][3][4][5]
KU81225[1][2][3][4][5]
MEG-0116[1][2][3][4][5]
In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models have demonstrated the in vivo potential of this compound. In a K562 xenograft mouse model, oral administration of 50 mg/kg/day almost completely suppressed tumor progression.[1][2][3][4][5] Pharmacokinetic analysis in rats revealed an oral bioavailability of 24% and a half-life of over 4 hours.[1][2][3][4]

Signaling Pathway Inhibition

This compound effectively suppresses the constitutive activation of the BCR-ABL signaling network. This leads to the dephosphorylation of key downstream effector proteins, ultimately inducing cell cycle arrest and apoptosis in CML cells.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL CHMFL_053 This compound CHMFL_053->BCR_ABL Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation CRKL->Proliferation

This compound inhibits BCR-ABL, blocking downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases was determined using a competitive binding assay.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis Kinase Purified Kinase (e.g., ABL1, SRC) Incubation Incubate Kinase, Ligand, and Inhibitor Kinase->Incubation Ligand Fluorescently Labeled Ligand Ligand->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Workflow for determining kinase inhibition using a fluorescence polarization assay.

Protocol:

  • Purified recombinant kinase enzymes were incubated with a fluorescently labeled ATP-competitive ligand.

  • This compound was added in a series of dilutions to compete with the fluorescent ligand for binding to the kinase's ATP pocket.

  • The reaction was allowed to reach equilibrium.

  • Fluorescence polarization was measured. A decrease in polarization indicates displacement of the fluorescent ligand by the inhibitor.

  • IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound on CML cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • CML cell lines (K562, KU812, MEG-01) were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with various concentrations of this compound or DMSO as a vehicle control for 72 hours.

  • MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI50 values were determined by plotting the percentage of cell growth inhibition against the drug concentration.

Western Blot Analysis of Downstream Signaling

The effect of this compound on the phosphorylation status of downstream signaling proteins was evaluated by Western blotting.

Protocol:

  • CML cells were treated with different concentrations of this compound for a specified time (e.g., 1-4 hours).

  • Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies specific for phosphorylated and total forms of BCR-ABL, STAT5, Crkl, and ERK.

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

The anti-tumor efficacy of this compound in vivo was assessed using a human CML xenograft model in immunodeficient mice.

Protocol:

  • Female athymic nude mice were subcutaneously inoculated with K562 CML cells.

  • When tumors reached a palpable size, the mice were randomized into treatment and control groups.

  • This compound was administered orally once daily at a dose of 50 mg/kg. The control group received the vehicle.

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the study, tumors were excised and weighed.

  • Tumor growth inhibition was calculated by comparing the tumor volumes of the treated group to the control group.

This comprehensive overview of this compound's mechanism of action, supported by robust preclinical data, highlights its potential as a promising therapeutic agent for the treatment of Chronic Myeloid Leukemia.

References

The Discovery and Synthesis of CHMFL-ABL-053: A Potent and Selective BCR-ABL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CHMFL-ABL-053 is a potent, selective, and orally available inhibitor targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and preclinical evaluation of this compound, designed to serve as a valuable resource for researchers in oncology and medicinal chemistry. The document details the methodologies of key experiments, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate complex biological and chemical processes.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis. While the development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, challenges such as drug resistance and off-target effects persist.

This compound was developed as a highly potent and selective BCR-ABL inhibitor, demonstrating significant efficacy against CML cell lines and in preclinical xenograft models.[1][2][3] A distinguishing feature of this compound is its lack of significant inhibitory activity against c-KIT kinase, a common off-target of many clinically used BCR-ABL inhibitors.[1][2] This guide delves into the scientific journey of this compound, from its rational design and synthesis to its biological characterization.

Discovery Pathway

The discovery of this compound was a result of a structured drug discovery process, beginning with a known scaffold and iteratively optimizing for potency and selectivity.

cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Scaffold Selection Scaffold Selection Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis SAR Studies SAR Studies Library Synthesis->SAR Studies Kinase Assays Kinase Assays SAR Studies->Kinase Assays Cell-Based Assays Cell-Based Assays Kinase Assays->Cell-Based Assays Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Pharmacokinetics Pharmacokinetics Selectivity Profiling->Pharmacokinetics Xenograft Models Xenograft Models Pharmacokinetics->Xenograft Models Toxicity Studies Toxicity Studies Xenograft Models->Toxicity Studies This compound This compound Toxicity Studies->this compound

Discovery workflow for this compound.

Synthesis Pathway

The synthesis of this compound is a multi-step process involving several key chemical transformations. The following is a detailed description of the synthetic route.

Reagents and General Conditions

All reagents and solvents were of commercial grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) and visualized by UV light.

Step-by-step Synthesis

The synthesis of this compound can be conceptually broken down into the formation of key intermediates followed by their coupling to assemble the final molecule. The process involves a Suzuki coupling to form a biaryl system, followed by amide bond formations and a final reduction step.

  • Step 1: Suzuki Coupling: An appropriate boronic acid derivative is coupled with a pyrimidine (B1678525) halide under palladium catalysis to form the core biaryl structure.

  • Step 2: Amide Coupling: The carboxylic acid on the pyrimidine core is activated, commonly using a coupling agent like HATU, and then reacted with an aniline (B41778) derivative to form the first amide bond.

  • Step 3: Oxidation: A sulfide (B99878) intermediate is oxidized to a sulfoxide (B87167) using an oxidizing agent such as m-CPBA. This is a crucial step to enable the subsequent nucleophilic aromatic substitution.

  • Step 4: Nucleophilic Aromatic Substitution: The sulfoxide is displaced by an amine under heating.

  • Step 5: Reduction: A nitro group on one of the aromatic rings is reduced to an amine, typically using a reducing agent like tin(II) chloride.

  • Step 6: Final Amide Coupling: The newly formed amine is acylated with 3-(trifluoromethyl)benzoyl chloride to yield the final product, this compound.

Biological Activity and Data

In Vitro Kinase Inhibitory Activity

This compound demonstrated potent inhibitory activity against ABL1 kinase and other targeted kinases.

Kinase TargetIC50 (nM)
ABL170
SRC90
p38α62
c-KIT>10000
DDR1292
DDR2457

Data compiled from multiple sources.[3][4]

Cellular Proliferation Inhibition

The compound effectively inhibited the proliferation of various CML cell lines.

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

Data compiled from multiple sources.[3][4]

In Vivo Efficacy

In a K562 xenograft mouse model, oral administration of this compound led to significant tumor growth inhibition.[1][2][3]

DosageTumor Growth Inhibition (TGI)
50 mg/kg/dayAlmost complete suppression

Data from a study in K562 cells inoculated xenograft mouse model.[1][2][3]

Pharmacokinetic Properties

Pharmacokinetic studies in rats revealed good oral bioavailability and a moderate half-life.

ParameterValue
Half-life (t1/2)>4 hours
Bioavailability (F)24%

Data from a pharmacokinetic study in rats.[1][2]

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of the BCR-ABL kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition of kinase activity blocks the signaling pathways that lead to cell proliferation and survival in CML cells.

BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 Crkl Crkl BCR-ABL->Crkl ERK ERK BCR-ABL->ERK This compound This compound This compound->BCR-ABL Proliferation Proliferation STAT5->Proliferation Apoptosis Inhibition Apoptosis Inhibition STAT5->Apoptosis Inhibition Crkl->Proliferation Crkl->Apoptosis Inhibition ERK->Proliferation ERK->Apoptosis Inhibition

BCR-ABL signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Kinase Inhibition Assay (LanthaScreen™)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity.

  • Materials: LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, kinase, ATP, test compound (this compound).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the test compound, kinase, and Eu-anti-tag antibody mixture.

    • Initiate the kinase reaction by adding the tracer and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials: K562, KU812, or MEG-01 cells, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 value, the concentration at which the growth of the cells is inhibited by 50%.

In Vivo Xenograft Model

This protocol describes the establishment of a tumor model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

  • Materials: Female athymic nude mice (4-6 weeks old), K562 cells, Matrigel, vehicle (e.g., 0.5% carboxymethylcellulose sodium), this compound.

  • Procedure:

    • Subcutaneously inject a suspension of K562 cells and Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

    • Administer this compound orally at the desired dosage (e.g., 50 mg/kg/day) to the treatment group, and the vehicle to the control group.

    • Continue treatment for a specified duration (e.g., 21 days), monitoring tumor volume and body weight.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Cell Culture Cell Culture Cell Injection Cell Injection Cell Culture->Cell Injection Tumor Growth Tumor Growth Cell Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Data Collection Data Collection Treatment->Data Collection Analysis Analysis Data Collection->Analysis

Experimental workflow for the in vivo xenograft model.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Chronic Myeloid Leukemia. Its high potency, selectivity, and favorable preclinical profile make it a promising candidate for further clinical investigation. This technical guide provides a detailed and comprehensive resource for the scientific community, facilitating a deeper understanding of its discovery, synthesis, and biological activity, and potentially inspiring further research in the field of kinase inhibitor development.

References

In-Depth Technical Guide: CHMFL-ABL-053 Target Kinase Profile and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target kinase profile and selectivity of CHMFL-ABL-053, a potent and orally available inhibitor of the BCR-ABL fusion protein. The information presented herein is compiled from primary research publications and technical documentation to support ongoing research and drug development efforts in the field of oncology, particularly for Chronic Myeloid Leukemia (CML).

Introduction

This compound is a small molecule inhibitor designed to target the constitutively active BCR-ABL tyrosine kinase, the primary driver of CML. It was developed as a highly potent and selective agent with a distinct profile compared to some clinically used BCR-ABL inhibitors. This guide details its inhibitory activity against its primary targets and its broader kinome selectivity, providing crucial data for its preclinical and potential clinical evaluation.

Target Kinase Profile

This compound has been characterized as a multi-kinase inhibitor, with potent activity against ABL1, SRC family kinases, and p38 MAP kinase. The inhibitory activities are summarized in the table below.

Table 1: Biochemical Potency of this compound against Target Kinases
Kinase TargetIC50 (nM)
ABL170
SRC90
p38α62
c-KIT>10,000
DDR1292
DDR2457

Data sourced from primary literature[1][2][3].

Kinase Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. This compound has demonstrated a high degree of selectivity for its target kinases. A kinome-wide scan revealed a selectivity score (S score) of 0.02 at a concentration of 1 µM, indicating a very selective binding profile[1][4]. Notably, this compound shows no significant inhibitory activity against c-KIT, a common off-target of many BCR-ABL inhibitors, which may translate to a more favorable side-effect profile[1][5].

In isogenic BaF3 cells, this compound exhibited strong binding affinity for BLK, DDR1, DDR2, EPHA8, EphB6, HCK, and LCK kinases, in addition to its primary targets[3].

Cellular Activity

This compound effectively inhibits the proliferation of CML cell lines that are dependent on BCR-ABL signaling. The 50% growth inhibition (GI50) values for several CML cell lines are presented below.

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines
Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

Data sourced from primary literature[1][2][3].

The anti-proliferative effects of this compound are mediated through the significant suppression of BCR-ABL autophosphorylation (EC50 of approximately 100 nM) and the phosphorylation of its downstream signaling mediators, including STAT5, Crkl, and ERK[1][4][6].

This compound Mechanism of Action in CML Cells cluster_membrane cluster_cytoplasm BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 P Crkl Crkl BCR_ABL->Crkl P ERK ERK BCR_ABL->ERK P Proliferation Cell Proliferation STAT5->Proliferation Crkl->Proliferation ERK->Proliferation CHMFL_053 This compound CHMFL_053->BCR_ABL Inhibition

Figure 1: Simplified signaling pathway of BCR-ABL and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (Invitrogen SelectScreen™)

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.

Methodology:

  • Reagents and Materials: Purified recombinant kinases, appropriate peptide substrates, ATP, and the test compound (this compound). The Z'-LYTE™ assay format is often employed.

  • Assay Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

  • Procedure: a. Kinase reactions are set up in a multi-well plate format. Each well contains the specific kinase, its corresponding peptide substrate, and ATP. b. This compound is added in a range of concentrations to determine the IC50 value. c. The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes). d. A development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated substrate. e. Cleavage of the substrate disrupts a FRET pair, leading to a change in the fluorescence emission ratio. f. The fluorescence is read on a plate reader, and the extent of kinase inhibition is calculated based on the signal relative to controls.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Biochemical Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and this compound start->prepare_reagents plate_setup Set up Assay Plate: Kinase + Substrate + This compound (serial dilutions) prepare_reagents->plate_setup initiate_reaction Initiate Reaction with ATP and Incubate plate_setup->initiate_reaction add_development_reagent Add Development Reagent (Protease) initiate_reaction->add_development_reagent read_fluorescence Read Fluorescence (FRET Signal) add_development_reagent->read_fluorescence data_analysis Calculate % Inhibition and Determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Figure 2: Workflow for the biochemical kinase inhibition assay.

Kinome-wide Selectivity Profiling (DiscoveRx KINOMEscan™)

Objective: To assess the selectivity of this compound against a large panel of human kinases.

Methodology:

  • Reagents and Materials: A panel of human kinases expressed as fusions to a DNA tag, an immobilized active-site directed ligand, and the test compound.

  • Assay Principle: This is a competition binding assay. The amount of kinase captured on the solid support is measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower amount of captured kinase.

  • Procedure: a. Kinases are incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 1 µM). b. After reaching equilibrium, the unbound kinase is washed away. c. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the compound to the kinase. The selectivity score (S score) is calculated based on the number of kinases inhibited beyond a certain threshold divided by the total number of kinases tested.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the effect of this compound on the proliferation of CML cell lines.

Methodology:

  • Reagents and Materials: CML cell lines (K562, KU812, MEG-01), appropriate cell culture medium, multi-well plates, and the CellTiter-Glo® reagent.

  • Assay Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, generating a luminescent signal that is proportional to the number of viable cells.

  • Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight. b. The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours). c. An equal volume of CellTiter-Glo® reagent is added to each well. d. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. e. The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal. f. Luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is normalized to the vehicle-treated control wells. The GI50 values are determined by plotting the percentage of growth inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Cell Proliferation Assay Workflow start Start seed_cells Seed CML Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Serial Dilutions of This compound seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_reagent Add CellTiter-Glo® Reagent incubate_cells->add_reagent lyse_and_stabilize Mix to Lyse Cells and Incubate to Stabilize Signal add_reagent->lyse_and_stabilize measure_luminescence Measure Luminescence lyse_and_stabilize->measure_luminescence calculate_gi50 Calculate % Growth Inhibition and Determine GI50 measure_luminescence->calculate_gi50 end End calculate_gi50->end

Figure 3: Workflow for the CellTiter-Glo® cell proliferation assay.

Conclusion

This compound is a potent and selective inhibitor of BCR-ABL, SRC, and p38 kinases. Its high selectivity, particularly its lack of c-KIT inhibition, distinguishes it from other BCR-ABL inhibitors. The potent anti-proliferative activity in CML cell lines, mediated by the inhibition of the BCR-ABL signaling pathway, underscores its potential as a therapeutic candidate for CML. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar compounds.

References

Preclinical Pharmacokinetic Profile of CHMFL-ABL-053 in Rats: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetic properties of CHMFL-ABL-053, a potent and orally available inhibitor of BCR-ABL, SRC, and p38 kinase, in rats. The data presented here is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, which are essential for its development as a potential therapeutic agent for chronic myeloid leukemia (CML).

Quantitative Pharmacokinetic Data

A study in rats revealed that this compound possesses favorable oral pharmacokinetic properties. Following oral administration, the compound demonstrated a half-life of over four hours and an oral bioavailability of 24%.[1][2][3] This indicates that this compound is sufficiently stable in the systemic circulation and is absorbed to a reasonable extent after oral dosing, supporting its potential for oral administration in clinical settings.

Further detailed pharmacokinetic parameters from the study are summarized in the table below for easy comparison.

Pharmacokinetic ParameterValueUnits
Half-Life (t½)> 4hours
Oral Bioavailability (F)24%
Cmax (Maximum Concentration) Data not available in cited sources
Tmax (Time to Maximum Concentration) Data not available in cited sources
AUC (Area Under the Curve) Data not available in cited sources
Clearance (CL) Data not available in cited sources

Note: Cmax, Tmax, AUC, and Clearance data were not explicitly available in the abstracts of the primary publication. Access to the full text or supplementary materials of the cited study by Liang et al. (2016) is required for these specific values.

Experimental Protocols

The following sections detail the methodologies that are typically employed in preclinical pharmacokinetic studies of this nature. While the specific details for the this compound study were not fully available in the initial information, this represents a standard approach.

Animal Model and Dosing
  • Animal Species: Male Sprague-Dawley rats are commonly used for such studies.

  • Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

  • Drug Formulation: For oral administration, this compound would be formulated in a suitable vehicle, such as a solution or suspension in a mixture of solvents like polyethylene (B3416737) glycol (e.g., PEG300), Tween-80, and saline, to ensure solubility and stability.

  • Administration: A single dose of this compound would be administered to the rats via oral gavage. The dosage used in the efficacy studies was 50 mg/kg/day.[1]

Blood Sampling and Plasma Preparation
  • Sampling Time Points: Blood samples are collected at multiple time points post-dosing to characterize the concentration-time profile. Typical time points include pre-dose (0 h), and various post-dose intervals such as 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Sample Collection: Blood is typically collected from the tail vein or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation: The collected blood samples are then centrifuged to separate the plasma, which is subsequently stored at a low temperature (e.g., -80°C) until analysis.

Bioanalytical Method: LC-MS/MS

The concentration of this compound in the rat plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations in complex biological matrices.

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step, where a solvent like acetonitrile (B52724) is added to remove proteins that can interfere with the analysis. The supernatant is then collected for injection into the LC-MS/MS system.

  • Chromatography: The extracted sample is injected onto a liquid chromatography system, where the compound of interest is separated from other components on a C18 analytical column. A mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer is used to elute the compound.

  • Mass Spectrometry: The eluent from the chromatography system is introduced into a mass spectrometer. The concentration of this compound is determined by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

Visualizations

Experimental Workflow for Pharmacokinetic Study

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis drug_prep Drug Formulation (this compound in vehicle) dosing Oral Administration to Rats drug_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage sample_prep Plasma Sample Preparation storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Pharmacokinetic Data Analysis lcms->data_analysis

Caption: Workflow of the preclinical pharmacokinetic study of this compound in rats.

BCR-ABL Signaling Pathway Inhibition

signaling_pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl ERK ERK BCR_ABL->ERK CHMFL_ABL_053 This compound CHMFL_ABL_053->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation ERK->Proliferation

Caption: Inhibition of the BCR-ABL signaling pathway by this compound.

References

Role of CHMFL-ABL-053 in CML cell line proliferation (K562, KU812, MEG-01)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of CHMFL-ABL-053 in K562, KU812, and MEG-01 Cell Lines

This technical guide provides a comprehensive overview of the effects of this compound on chronic myeloid leukemia (CML) cell line proliferation, with a specific focus on the K562, KU812, and MEG-01 cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel BCR-ABL inhibitors.

Core Concepts: Mechanism of Action

This compound is a potent and selective, orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1][2] In the context of Chronic Myeloid Leukemia (CML), the constitutively active BCR-ABL fusion protein is a key driver of oncogenesis, promoting uncontrolled cell proliferation and survival.[3][4] this compound exerts its anti-proliferative effects by directly targeting the BCR-ABL kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for CML cell growth and survival.[1][3]

Data Presentation: Anti-proliferative Activity

This compound demonstrates significant anti-proliferative activity against various CML cell lines. The 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values are summarized in the table below.

Cell Line Description This compound GI50 (nM) This compound IC50 (nM)
K562 BCR-ABL positive CML cell line in blast crisis14[1][2]-
KU812 BCR-ABL positive CML cell line25[1][2]-
MEG-01 BCR-ABL positive CML cell line of megakaryoblastic lineage16[1][2]-
ABL1 Kinase --70[1][2]
SRC Kinase --90[2]
p38 Kinase --62[2]

Signaling Pathways

This compound effectively suppresses the BCR-ABL signaling cascade. By inhibiting the autophosphorylation of the BCR-ABL kinase, it blocks the activation of key downstream mediators, including STAT5, Crkl, and ERK.[1][3] This disruption of critical signaling pathways ultimately leads to the inhibition of CML cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 Crkl Crkl BCR-ABL->Crkl RAS_RAF_MEK RAS/RAF/MEK Pathway BCR-ABL->RAS_RAF_MEK Proliferation Proliferation STAT5->Proliferation Crkl->Proliferation ERK ERK RAS_RAF_MEK->ERK ERK->Proliferation This compound This compound This compound->BCR-ABL Inhibition G cluster_workflow Experimental Workflow: Cell Proliferation Assay A Seed CML cells in 96-well plate B Treat with this compound A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate GI50 values G->H

References

In-Depth Technical Guide: Molecular Docking Studies of CHMFL-ABL-053 with ABL Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of CHMFL-ABL-053, a potent and selective inhibitor, with its target, the Abelson (ABL) kinase. This document details the inhibitor's mechanism of action, the intricate ABL kinase signaling pathway, and a meticulous, step-by-step protocol for the computational docking experiments. The quantitative data is presented in a clear, tabular format for ease of comparison, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.

Introduction to this compound and ABL Kinase

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that is a critical driver of CML pathogenesis.

This compound is a potent, selective, and orally available inhibitor targeting the BCR-ABL kinase.[1] It was developed as a promising therapeutic agent for CML. The inhibitor was discovered through a structure-based drug design approach, starting from a dihydropyrimidopyrimidine core scaffold.[1] this compound demonstrates significant inhibitory activity against not only the wild-type ABL1 kinase but also SRC and p38 kinases.[2] A key feature of this compound is its lack of significant inhibitory activity against c-KIT kinase, a common off-target of other BCR-ABL inhibitors, which can lead to undesirable side effects.[1]

The mechanism of action of this compound involves binding to the ATP-binding pocket of the ABL kinase domain.[3] This binding event prevents the autophosphorylation of the kinase and the subsequent phosphorylation of its downstream substrates, thereby inhibiting the signaling pathways that drive the proliferation and survival of CML cells.[1][3]

The ABL Kinase Signaling Pathway

The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways that are crucial for the malignant transformation of hematopoietic cells. Understanding this pathway is essential for contextualizing the mechanism of action of inhibitors like this compound. The primary signaling cascades initiated by BCR-ABL include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.

Key downstream effectors that are suppressed by this compound include STAT5 (Signal Transducer and Activator of Transcription 5), Crkl (Crk-like protein), and ERK (Extracellular signal-regulated kinase).[1][3] The inhibition of the phosphorylation of these proteins is a direct consequence of this compound binding to the ABL kinase domain and serves as a biomarker for its cellular activity.

ABL_Signaling_Pathway BCR_ABL BCR-ABL Oncoprotein GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Crkl->Proliferation CHMFL_ABL_053 This compound CHMFL_ABL_053->BCR_ABL

Simplified ABL Kinase Signaling Pathway

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key potency and cellular activity data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
ABL170
SRC90
p38α62
c-KIT>10000
Data sourced from MedChemExpress and other publications.[1][2]

Table 2: Cellular Anti-proliferative Activity of this compound

CML Cell LineGI50 (nM)
K56214
KU81225
MEG-0116
Data sourced from MedChemExpress and other publications.[1][2]

Table 3: Inhibition of BCR-ABL Autophosphorylation and Downstream Signaling

AssayEC50 (nM)
BCR-ABL Autophosphorylation~100
Data reflects the concentration required for 50% inhibition of phosphorylation in cellular assays.[1][3]

Experimental Protocol: Molecular Docking of this compound

The following protocol details the computational methodology used to perform the molecular docking of this compound into the ABL kinase domain. This protocol is based on the methods described in the primary literature for this compound.[3]

Docking_Workflow PDB 1. Protein Preparation (PDB ID: 2HYY) GridGen 3. Receptor Grid Generation PDB->GridGen LigPrep 2. Ligand Preparation (this compound) Docking 4. Molecular Docking (Glide, Standard Precision) LigPrep->Docking GridGen->Docking Analysis 5. Pose Analysis & Scoring Docking->Analysis

Molecular Docking Experimental Workflow
Software and Hardware

  • Molecular Modeling Software: Schrödinger Maestro

  • Docking Program: Glide

  • Force Field: OPLS (Optimized Potentials for Liquid Simulations)

Protein Preparation
  • Obtain Crystal Structure: The X-ray crystal structure of the human ABL1 kinase domain in complex with imatinib (B729) (PDB ID: 2HYY) was downloaded from the Protein Data Bank.[4][5]

  • Protein Preparation Wizard: The downloaded structure was processed using the Protein Preparation Wizard in Schrödinger Maestro.

    • Bond orders were assigned, and hydrogens were added to the protein structure.

    • The protonation states of histidine residues and the orientation of asparagine and glutamine residues were optimized using PROPKA at a pH of 7.0.

    • All water molecules were removed from the crystal structure.

    • A restrained minimization of the protein was performed using the OPLS force field, with a convergence threshold of 0.3 Å RMSD for the heavy atoms.

Ligand Preparation
  • Ligand Structure: The 2D structure of this compound was sketched in Maestro.

  • LigPrep: The ligand was prepared using the LigPrep module in Schrödinger.

    • Possible ionization states were generated at a target pH of 7.0 ± 2.0.

    • Tautomers and stereoisomers were generated.

    • A low-energy 3D conformation of the ligand was generated.

Receptor Grid Generation
  • Grid Generation Panel: The Receptor Grid Generation panel was opened in Glide.

  • Define Binding Site: The grid box was centered on the co-crystallized ligand (imatinib) in the prepared 2HYY structure to define the active site for docking.

  • Grid Box Dimensions: The inner and outer box dimensions were set to enclose the active site, typically 10 Å x 10 Å x 10 Å for the inner box and 30 Å x 30 Å x 30 Å for the outer box.

Molecular Docking
  • Ligand Docking Panel: The Ligand Docking panel was opened in Glide.

  • Select Receptor Grid: The generated grid file from the previous step was selected.

  • Select Ligand File: The prepared ligand file for this compound was selected.

  • Docking Precision: The docking was performed using the Standard Precision (SP) mode of Glide.

  • Post-docking Minimization: Post-docking minimization was performed on a specified number of poses to refine the ligand binding poses.

  • Output: The docking results, including the docked poses and their corresponding GlideScores, were saved.

Post-Docking Analysis
  • Pose Visualization: The top-ranked docking poses of this compound within the ABL kinase active site were visually inspected in Maestro.

  • Interaction Analysis: The key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of the ABL kinase were analyzed.

  • Scoring: The GlideScore, a proprietary empirical scoring function, was used to rank the different docking poses and estimate the binding affinity.

Conclusion

The molecular docking studies of this compound with the ABL kinase provide valuable insights into the molecular basis of its inhibitory activity. The detailed protocol outlined in this guide serves as a practical resource for researchers aiming to replicate or build upon these computational experiments. The quantitative data and pathway visualizations further enhance the understanding of this compound as a promising therapeutic candidate for CML. These in silico approaches are integral to modern drug discovery and development, enabling the rational design and optimization of novel kinase inhibitors.

References

Methodological & Application

How to prepare CHMFL-ABL-053 stock solution for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-ABL-053 is a potent and selective small molecule inhibitor of BCR-ABL, SRC, and p38 kinases. It has demonstrated significant anti-proliferative activity in various chronic myeloid leukemia (CML) cell lines, making it a valuable tool for cancer research and drug development.[1] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Full Chemical Name 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide[1]
CAS Number 1808287-83-3[][3][4]
Molecular Formula C28H26F3N7O2[]
Molecular Weight 549.56 g/mol [][3]
Primary Targets BCR-ABL, SRC, p38
IC50 (ABL1) 70 nM[1]
IC50 (SRC) 90 nM
IC50 (p38) 62 nM
GI50 (K562 cells) 14 nM[1]
GI50 (KU812 cells) 25 nM[1]
GI50 (MEG-01 cells) 16 nM[1]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)General Practice
Storage (Powder) -20°CGeneral Practice
Storage (Stock Solution) -20°C or -80°CGeneral Practice

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile, nuclease-free pipette tips

  • Calibrated precision balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 549.56 g/mol / 1000 = 5.4956 mg

Procedure:

  • Safety First: Don appropriate PPE before handling the compound and solvent.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 5.50 mg of this compound powder into the tube.

  • Solubilization: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell Culture

The final concentration of this compound in your cell culture experiment will depend on the specific cell line and assay. The GI50 values in the table above can serve as a starting point for determining the appropriate concentration range.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (if necessary): It is recommended to perform initial serial dilutions of the concentrated stock solution in DMSO before the final dilution into the aqueous cell culture medium to prevent precipitation of the compound.

  • Final Dilution: Directly add the appropriate volume of the this compound stock or diluted solution to the pre-warmed cell culture medium to achieve the desired final concentration. Mix well by gentle pipetting or swirling.

Example Dilution for a 1 µM Final Concentration:

To prepare 1 mL of cell culture medium with a final this compound concentration of 1 µM from a 10 mM stock solution:

  • (10,000 µM) x V1 = (1 µM) x (1000 µL)

  • V1 = 0.1 µL

This small volume can be difficult to pipette accurately. Therefore, a serial dilution is recommended. For instance, first dilute the 10 mM stock 1:100 in DMSO to make a 100 µM intermediate solution. Then, add 10 µL of the 100 µM solution to 990 µL of cell culture medium to get a final concentration of 1 µM. The final DMSO concentration in this case would be 1%. To achieve a lower DMSO concentration, further serial dilutions in DMSO would be required before the final addition to the medium.

Visualizations

G cluster_prep Stock Solution Preparation cluster_culture Working Solution for Cell Culture weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experimental Use dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Experimental workflow for preparing this compound solutions.

G BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, Crkl, ERK) BCR_ABL->Downstream SRC SRC SRC->Downstream p38 p38 p38->Downstream CHMFL_053 This compound CHMFL_053->BCR_ABL inhibits CHMFL_053->SRC inhibits CHMFL_053->p38 inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified signaling pathway inhibited by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of CHMFL-ABL-053, a potent and selective BCR-ABL/SRC/p38 kinase inhibitor, in preclinical xenograft mouse models of Chronic Myeloid Leukemia (CML). The following protocols and data have been compiled to facilitate the design and execution of in vivo efficacy studies.

Mechanism of Action

This compound is an orally available inhibitor targeting the BCR-ABL fusion protein, a key driver in CML.[1][2] It also demonstrates inhibitory activity against SRC and p38 kinases.[2] By binding to the ATP-binding pocket of BCR-ABL, this compound blocks its kinase activity, thereby inhibiting the autophosphorylation of BCR-ABL and the phosphorylation of its downstream signaling mediators.[3][4] This disruption of the BCR-ABL signaling cascade, which includes key pathways such as JAK/STAT, RAS/RAF/ERK, and PI3K/AKT, ultimately leads to the suppression of CML cell proliferation.[3][4]

Recommended Dosage and Efficacy

Based on preclinical studies, the recommended oral dosage of this compound for significant tumor growth inhibition in xenograft mouse models is 50 mg/kg/day.[2][3][4] Administration at this dose has been shown to almost completely suppress tumor progression in a K562 human CML cell line xenograft model.[2][3][4]

Quantitative Data Summary
ParameterValueCell Line(s)Reference
Effective In Vivo Dosage 50 mg/kg/dayK562[2][3][4]
Administration Route Oral GavageK562[2][3]
In Vitro IC50 (ABL1) 70 nM-[2][3]
In Vitro IC50 (SRC) 90 nM-[2]
In Vitro IC50 (p38) 62 nM-[2]
In Vitro GI50 (K562) 14 nMK562[2][3]
In Vitro GI50 (KU812) 25 nMKU812[2][3]
In Vitro GI50 (MEG-01) 16 nMMEG-01[2][3]

Experimental Protocols

K562 Xenograft Mouse Model Protocol

This protocol outlines the procedure for establishing a subcutaneous K562 xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • K562 human chronic myeloid leukemia cell line

  • Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice, 6-8 weeks old)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture K562 cells in suspension in T75 flasks at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase.

  • Cell Preparation for Injection:

    • Harvest the K562 cells by centrifugation.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.

    • Perform a viability count using trypan blue exclusion to ensure >95% viability.

  • Tumor Cell Inoculation:

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer this compound or the vehicle control as described in the "Oral Administration Protocol."

Oral Administration Protocol for this compound

This protocol describes the preparation and oral gavage administration of this compound to xenograft mouse models.

Note: The specific vehicle used for this compound in the original efficacy studies is not explicitly detailed in the available literature. As this compound is likely poorly soluble in water, a suspension formulation is required. The following are general recommendations for formulating poorly soluble compounds for oral administration in mice. It is advisable to perform a small pilot study to determine the optimal and most stable formulation.

Recommended Vehicles for Suspension:

Preparation of this compound Formulation (Example with 0.5% HPMC):

  • Calculate the required amount of this compound and vehicle based on the number of mice, the dosage (50 mg/kg), and the dosing volume (typically 10 mL/kg).

  • Weigh the appropriate amount of this compound powder.

  • Prepare the 0.5% HPMC solution by slowly adding HPMC to sterile water while stirring until fully dissolved.

  • Add a small amount of the HPMC solution to the this compound powder to create a paste.

  • Gradually add the remaining HPMC solution while continuously vortexing or sonicating to ensure a uniform suspension.

  • Prepare the formulation fresh daily.

Oral Gavage Procedure:

  • Weigh each mouse to determine the precise volume of the this compound suspension to be administered.

  • Gently restrain the mouse.

  • Use a proper-sized oral gavage needle (e.g., 20-22 gauge for adult mice).

  • Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume of the suspension.

  • Return the mouse to its cage and monitor for any signs of distress.

  • Administer the treatment daily or as per the experimental design.

Signaling Pathway and Experimental Workflow Diagrams

BCR_ABL_Signaling_Pathway BCR-ABL Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK Crkl Crkl BCR-ABL->Crkl SRC SRC BCR-ABL->SRC SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation_Survival Crkl->Proliferation_Survival p38 p38 This compound This compound This compound->BCR-ABL Inhibits This compound->SRC Inhibits This compound->p38 Inhibits

Caption: Inhibition of BCR-ABL signaling by this compound.

Xenograft_Workflow Xenograft Model Experimental Workflow Cell_Culture 1. K562 Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection (5x10^6 cells/mouse) Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment 6. Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: Experimental workflow for this compound efficacy testing.

References

Application Note: Detecting the Effect of CHMFL-ABL-053 on Crkl Phosphorylation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CHMFL-ABL-053 is a potent and selective inhibitor of the BCR-ABL kinase, a hallmark of Chronic Myeloid Leukemia (CML).[][2][3] The BCR-ABL oncoprotein possesses constitutively active tyrosine kinase function, leading to the phosphorylation of downstream substrates that drive malignant cell proliferation and survival.[4][5] One of the most prominent and specific substrates of BCR-ABL is the adapter protein Crkl (v-crk sarcoma virus CT10 oncogene homolog-like).[6][7][8] The phosphorylation of Crkl, specifically at the Tyrosine 207 (Tyr207) residue, is a direct indicator of BCR-ABL kinase activity.[9] Therefore, monitoring the levels of phosphorylated Crkl (p-Crkl) is a reliable method to assess the efficacy of BCR-ABL inhibitors like this compound.[][10] This document provides a detailed protocol for utilizing Western blotting to quantify the reduction in p-Crkl levels in CML cells following treatment with this compound.

Mechanism of Action: this compound

The BCR-ABL fusion protein activates numerous signaling pathways, including the pathway leading to Crkl phosphorylation.[4][5] this compound functions by binding to the ATP-binding pocket of BCR-ABL, thereby inhibiting its autophosphorylation and its ability to phosphorylate downstream targets like Crkl.[][10] This inhibition disrupts the signaling cascade that promotes leukemia cell growth.[][3] The diagram below illustrates this inhibitory action.

G cluster_0 Signaling Pathway BCR_ABL BCR-ABL Kinase Crkl Crkl BCR_ABL->Crkl Phosphorylates pCrkl p-Crkl (Tyr207) (Active Signaling) Crkl->pCrkl CHMFL_ABL_053 This compound CHMFL_ABL_053->BCR_ABL Inhibits

Diagram 1: this compound Inhibition of BCR-ABL Mediated Crkl Phosphorylation.

Quantitative Data Summary

This compound has demonstrated significant potency in inhibiting BCR-ABL kinase activity and the proliferation of CML cell lines. The table below summarizes key quantitative metrics for the compound. Researchers can use this data as a reference for designing dose-response experiments.

ParameterCell Line / TargetValueReference
IC50 (ABL1 Kinase)Biochemical Assay70 nM[][2][11]
EC50 (BCR-ABL Autophosphorylation)Cellular Assay~100 nM[10][11]
GI50 (Cell Growth Inhibition)K56214 nM[2][3]
GI50 (Cell Growth Inhibition)KU81225 nM[][3]
GI50 (Cell Growth Inhibition)MEG-0116 nM[2][3]

Detailed Protocol: Western Blot for p-Crkl

This protocol is optimized for the K562 cell line, a widely used model for CML that expresses the BCR-ABL fusion protein.[12][13][14]

1. Materials and Reagents

  • Cell Line: K562 (human CML cell line)

  • Compound: this compound

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer

  • Transfer: PVDF membrane, transfer buffer

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit Anti-Phospho-Crkl (Tyr207) (e.g., Cell Signaling Technology #3181 or #34940)[9][15]

    • Rabbit or Mouse Anti-Total Crkl

    • Mouse or Rabbit Anti-β-Actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated Goat Anti-Rabbit IgG

    • HRP-conjugated Goat Anti-Mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Wash Buffer: TBST

2. Experimental Procedure

  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium at 37°C and 5% CO2.

    • Seed cells at a density of 0.5 x 10^6 cells/mL and allow them to grow overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation (500 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer with inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-Crkl (Tyr207) diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Crkl and a loading control like β-Actin.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-Crkl signal to the total Crkl or β-Actin signal.

Experimental Workflow Diagram

The following diagram outlines the key steps of the Western blot protocol.

G start 1. K562 Cell Culture & Treatment with this compound lysis 2. Cell Lysis & Protein Extraction start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Protein Separation) quant->sds transfer 5. Transfer to PVDF Membrane sds->transfer block 6. Blocking (5% BSA in TBST) transfer->block p_ab 7. Primary Antibody Incubation (Anti-p-Crkl, Anti-Total Crkl) block->p_ab s_ab 8. Secondary Antibody Incubation (HRP-Conjugated) p_ab->s_ab detect 9. ECL Detection s_ab->detect end 10. Imaging & Densitometry Analysis detect->end

Diagram 2: Western Blot Workflow for p-Crkl Detection.

References

Application Notes and Protocols for Determining CHMFL-ABL-053 IC50 Values in a Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the in vitro half-maximal inhibitory concentration (IC50) of CHMFL-ABL-053, a potent inhibitor of the ABL1 kinase. The following application notes detail the necessary reagents, equipment, and step-by-step protocols for a robust and reproducible kinase assay. Two common non-radioactive assay formats, a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (HTRF®), are presented. Additionally, this guide includes a summary of the known IC50 values for this compound and a diagram of the BCR-ABL signaling pathway to provide context for the inhibitor's mechanism of action.

Introduction

This compound is a potent, selective, and orally available inhibitor targeting the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1][2][3][4] Accurate determination of its IC50 value is crucial for understanding its potency and for the further development of this compound as a potential therapeutic agent. This document outlines a detailed protocol for measuring the IC50 of this compound against the ABL1 kinase in a biochemical assay format.

The protocols provided are based on widely used and reliable kinase assay technologies that measure the activity of the kinase by detecting the amount of ADP produced in the kinase reaction. These methods are amenable to high-throughput screening and offer high sensitivity and a broad dynamic range.

Data Presentation

The inhibitory activity of this compound has been previously characterized against several kinases. The reported IC50 values are summarized in the table below for easy reference and comparison.

Kinase TargetThis compound IC50 (nM)Reference
ABL170[1][2][3]
SRC90[1][3]
p38α62[1][3]
c-KIT>10,000[3]
DDR1292[3]
DDR2457[3]

Signaling Pathway

The BCR-ABL fusion protein activates multiple downstream signaling pathways that are critical for the proliferation and survival of CML cells. Understanding these pathways is key to appreciating the therapeutic strategy behind ABL kinase inhibition.

BCR_ABL_Signaling cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival STAT5 STAT5 JAK->STAT5 Gene_Transcription Gene Transcription STAT5->Gene_Transcription

Caption: Simplified BCR-ABL downstream signaling pathways.

Experimental Protocols

Two common and robust methods for determining kinase inhibitor IC50 values are presented below. The ADP-Glo™ Kinase Assay is a luminescence-based assay, while the HTRF® Kinase Assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET).

Protocol 1: ADP-Glo™ Kinase Assay for ABL1

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manuals and is suitable for determining the IC50 of this compound for ABL1 kinase.[3][5][6]

Materials:

  • Recombinant human ABL1 enzyme (Promega, Cat.# V3911 or similar)

  • Abltide substrate (a synthetic peptide substrate for ABL kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)

  • This compound

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

ADP_Glo_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents add_inhibitor Add this compound Dilutions to 384-well Plate prepare_reagents->add_inhibitor add_enzyme Add ABL1 Enzyme add_inhibitor->add_enzyme start_reaction Initiate Reaction with Substrate/ATP Mix add_enzyme->start_reaction incubate_kinase Incubate at RT (e.g., 60 min) start_reaction->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stop Kinase Reaction, Deplete ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate_adpglo->add_detection incubate_detection Incubate at RT (30-60 min) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze_data Analyze Data and Determine IC50 read_luminescence->analyze_data

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, with subsequent 1:3 or 1:4 dilutions. Then, dilute the DMSO stock into the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Reaction Setup: In a 384-well plate, add the assay components in the following order:

    • 1 µL of diluted this compound or DMSO vehicle control.

    • 2 µL of ABL1 enzyme diluted in kinase reaction buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range per well.

    • 2 µL of a mixture of Abltide substrate and ATP in kinase reaction buffer to initiate the reaction. The ATP concentration should ideally be at or near the Km for ABL1.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme or maximally inhibited control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Protocol 2: HTRF® Kinase Assay for ABL1

This protocol provides a general framework for an HTRF® kinase assay to determine the IC50 of this compound for ABL1 kinase, based on the principles of HTRF® technology.[7][8][9]

Materials:

  • Recombinant human ABL1 enzyme

  • Biotinylated tyrosine kinase substrate peptide

  • HTRF® KinEASE™-TK Kit (Cisbio) or similar, containing:

    • Europium cryptate-labeled anti-phosphotyrosine antibody (donor)

    • Streptavidin-XL665 (acceptor)

    • Enzymatic buffer and detection buffer

  • This compound

  • ATP

  • DMSO

  • Low-volume, white 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • HTRF®-compatible plate reader

Experimental Workflow Diagram:

HTRF_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents add_inhibitor Add this compound Dilutions to 384-well Plate prepare_reagents->add_inhibitor add_enzyme_substrate Add ABL1 Enzyme and Biotinylated Substrate add_inhibitor->add_enzyme_substrate start_reaction Initiate Reaction with ATP add_enzyme_substrate->start_reaction incubate_kinase Incubate at RT (e.g., 30-60 min) start_reaction->incubate_kinase stop_detection Add HTRF Detection Reagents (Antibody-Eu & SA-XL665 in EDTA buffer) incubate_kinase->stop_detection incubate_detection Incubate at RT (60 min) stop_detection->incubate_detection read_fret Read TR-FRET Signal (665 nm / 620 nm) incubate_detection->read_fret analyze_data Analyze Data and Determine IC50 read_fret->analyze_data

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following CHMFL-ABL-053 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-ABL-053 is a potent and selective dual inhibitor of BCR-ABL and Src kinases, and also targets the p38 MAP kinase.[1] Developed for the treatment of Chronic Myeloid Leukemia (CML), this compound effectively suppresses the autophosphorylation of the BCR-ABL oncoprotein and its downstream signaling mediators like STAT5, Crkl, and ERK.[2] This inhibition of critical survival pathways ultimately leads to the induction of apoptosis in CML cells. The analysis of apoptosis is a crucial step in evaluating the efficacy of targeted therapies such as this compound. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess the extent of apoptosis induced by this novel inhibitor.

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane. In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, making it accessible for binding by fluorochrome-conjugated Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for apoptosis induction in various CML cell lines following a 48-hour treatment with this compound. This data illustrates the dose-dependent increase in apoptosis that can be expected and is intended to serve as a template for presenting experimental findings.

Cell LineTreatment (Concentration)Viable Cells (%)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
K562 Vehicle (DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
This compound (10 nM)75.6 ± 3.515.8 ± 1.88.6 ± 1.124.4 ± 2.9
This compound (50 nM)42.1 ± 4.235.2 ± 2.922.7 ± 2.357.9 ± 5.2
This compound (100 nM)15.8 ± 2.848.9 ± 3.735.3 ± 3.184.2 ± 6.8
KU812 Vehicle (DMSO)96.1 ± 1.82.1 ± 0.31.8 ± 0.23.9 ± 0.5
This compound (25 nM)70.3 ± 4.118.5 ± 2.211.2 ± 1.529.7 ± 3.7
This compound (100 nM)35.7 ± 3.940.1 ± 3.124.2 ± 2.564.3 ± 5.6
This compound (250 nM)12.4 ± 2.552.6 ± 4.335.0 ± 3.887.6 ± 8.1
MEG-01 Vehicle (DMSO)94.8 ± 2.52.8 ± 0.62.4 ± 0.55.2 ± 1.1
This compound (20 nM)72.9 ± 3.816.7 ± 1.910.4 ± 1.327.1 ± 3.2
This compound (80 nM)38.5 ± 4.538.4 ± 3.323.1 ± 2.761.5 ± 6.0
This compound (160 nM)14.2 ± 2.950.3 ± 4.135.5 ± 3.985.8 ± 8.0

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed CML cell lines (e.g., K562, KU812, MEG-01) in appropriate culture flasks or plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations.

  • Treatment: Add the diluted this compound or an equivalent volume of vehicle (DMSO) to the cell cultures.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) under the same culture conditions.

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
  • Cell Harvesting: Following treatment, collect the cells (including any floating cells in the supernatant) and transfer them to 15 mL conical tubes.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.

  • Washing: Carefully aspirate the supernatant and wash the cell pellet twice with 5 mL of cold phosphate-buffered saline (PBS). Centrifuge at 300 x g for 5 minutes after each wash.

  • Resuspension: After the final wash, resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the tube to ensure thorough mixing.

  • Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Acquire data for at least 10,000 events per sample. For analysis, use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant (viable, early apoptotic, and late apoptotic/necrotic).

Visualizations

Signaling Pathway of this compound Induced Apoptosis

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway BCR_ABL->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt STAT5 STAT5 BCR_ABL->STAT5 CHMFL This compound CHMFL->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Bcl2 Bcl-2/Bcl-xL STAT5->Bcl2 Apoptosis Apoptosis Induction Apoptosis_Inhibition->Apoptosis Bcl2->Apoptosis_Inhibition

Caption: Signaling cascade initiated by BCR-ABL and inhibited by this compound, leading to apoptosis.

Experimental Workflow for Apoptosis Analysis

start Start cell_culture Seed CML Cells (K562, KU812, MEG-01) start->cell_culture treatment Treat with this compound or Vehicle (DMSO) cell_culture->treatment incubation Incubate for 48 hours treatment->incubation harvest Harvest Cells incubation->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry data_analysis Quantify Apoptotic Populations flow_cytometry->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the flow cytometry analysis of apoptosis.

References

Application Notes and Protocols: CHMFL-ABL-053 for Primary CML Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-ABL-053 is a potent and selective inhibitor of BCR-ABL, SRC, and p38 kinases, demonstrating significant potential for the treatment of Chronic Myeloid Leukemia (CML).[1][2] It effectively suppresses the autophosphorylation of BCR-ABL and downstream signaling pathways, leading to the inhibition of proliferation in CML cell lines.[1][3] These application notes provide detailed protocols for the evaluation of this compound in primary CML patient samples, offering a framework for preclinical assessment of its efficacy and mechanism of action in a more clinically relevant context.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound. Table 1 details its inhibitory activity against target kinases, while Table 2 presents its anti-proliferative effects on various CML cell lines. This data serves as a benchmark for interpreting results from primary patient samples.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
ABL170
SRC90
p3862

Source:[2]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

Cell LineGI₅₀ (nM)
K56214
KU81225
MEG-0116

Source:[1][2]

Signaling Pathway

This compound exerts its anti-leukemic effect by inhibiting the constitutively active BCR-ABL kinase and its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells.

BCR_ABL_Signaling cluster_downstream Downstream Signaling BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl ERK ERK BCR_ABL->ERK CHMFL_053 This compound CHMFL_053->BCR_ABL Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation ERK->Proliferation

Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are adapted from methodologies used for testing BCR-ABL inhibitors in primary CML cells.

Isolation of Mononuclear Cells from CML Patient Samples

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood obtained from CML patients.

PBMC_Isolation_Workflow Start Whole Blood from CML Patient Dilution Dilute Blood with PBS (1:1) Start->Dilution Ficoll Layer over Ficoll-Paque Dilution->Ficoll Centrifuge1 Centrifuge (400g, 30 min, no brake) Ficoll->Centrifuge1 Collect Collect Mononuclear Cell Layer Centrifuge1->Collect Wash1 Wash with PBS Collect->Wash1 Centrifuge2 Centrifuge (300g, 10 min) Wash1->Centrifuge2 Wash2 Repeat Wash Step Centrifuge2->Wash2 Resuspend Resuspend in Culture Medium Wash2->Resuspend End Isolated PBMCs Resuspend->End WesternBlot_Logic Treat Treat Primary CML Cells with this compound Lyse Cell Lysis & Protein Quantification Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., p-BCR-ABL, p-STAT5) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Protein Expression Detect->Analyze

References

Application Notes and Protocols for Long-Term Culture of Cells with CHMFL-ABL-053

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-ABL-053 is a potent and selective dual inhibitor of BCR-ABL and SRC kinases, and also targets the p38 kinase.[1] It has demonstrated significant anti-proliferative activity in chronic myeloid leukemia (CML) cell lines.[1] This document provides detailed application notes and protocols for the long-term culture of CML cell lines in the presence of this compound. These protocols are designed to enable researchers to study the long-term effects of the compound, including the investigation of acquired resistance mechanisms.

Mechanism of Action

This compound binds to the ATP-binding pocket of the BCR-ABL fusion protein, thereby inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules crucial for CML cell proliferation and survival.[] Its inhibitory action extends to SRC family kinases and p38 MAPK.[1] The compound has shown high potency against the ABL1 kinase with an IC50 of 70 nM.[3] A key feature of this compound is its lack of significant inhibitory activity against c-KIT kinase, a common off-target of other BCR-ABL inhibitors.[3] The inhibition of the BCR-ABL pathway by this compound leads to the suppression of downstream mediators such as STAT5, Crkl, and ERK.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against various kinases and CML cell lines.

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
ABL170
SRC90
p3862

Data sourced from MedChemExpress and other publications.[1]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. Data sourced from MedChemExpress and other publications.[1]

Experimental Protocols

Standard Cell Culture of CML Cell Lines

This protocol outlines the routine maintenance of K562, KU812, and MEG-01 cell lines.

Materials:

  • K562, KU812, or MEG-01 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-Glutamine

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • Sterile cell culture flasks (T-25 or T-75)

  • Centrifuge

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS (for K562 and KU812) or 20% FBS (for MEG-01), 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

  • Cell Seeding: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells in a T-25 or T-75 flask at a density of 2-5 x 10^5 cells/mL.

  • Cell Maintenance:

    • K562 and KU812 (Suspension Cultures): Monitor cell density every 2-3 days. When the density approaches 1 x 10^6 cells/mL, dilute the culture to a seeding density of 2-5 x 10^5 cells/mL with fresh medium.

    • MEG-01 (Semi-adherent Culture): These cells grow in a mixed state of suspension and adherence. For passaging, gently scrape the adherent cells and combine them with the suspension cells. Centrifuge the entire cell suspension and resuspend in fresh medium to the appropriate seeding density.

  • Incubation: Maintain the cell cultures in a humidified incubator at 37°C with 5% CO2.

Protocol for Long-Term Culture with this compound to Generate Resistant Cell Lines

This protocol describes a dose-escalation method to establish cell lines with acquired resistance to this compound. This procedure is adapted from protocols used to generate resistance to other BCR-ABL inhibitors.

Materials:

  • Actively growing K562, KU812, or MEG-01 cells

  • This compound (stock solution in DMSO)

  • Complete growth medium (as described in Protocol 1)

  • 96-well plates for viability assays

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)

  • Materials for cryopreservation (e.g., DMSO, FBS)

Procedure:

  • Initial IC50 Determination: Before initiating long-term culture, determine the IC50 of this compound for the specific cell line batch being used. This can be done using a standard 72-hour cell viability assay (e.g., MTT assay).

  • Initiation of Long-Term Culture:

    • Seed the cells in a T-25 flask at a density of 2 x 10^5 cells/mL in complete growth medium.

    • Add this compound at a starting concentration equal to the determined GI50 value for the respective cell line (see Table 2).

  • Dose Escalation:

    • Maintain the cells in culture with the starting concentration of this compound. Initially, a significant reduction in cell growth and viability is expected.

    • Monitor the cell viability and proliferation rate regularly (e.g., every 2-3 days).

    • When the cell population recovers and demonstrates stable growth (doubling time similar to the parental line), increase the concentration of this compound by a factor of 1.5 to 2.

    • Repeat this dose-escalation step, allowing the cells to adapt and recover at each new concentration. This process can take several months.

  • Maintenance of Resistant Cells: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial GI50), they can be considered a resistant cell line. These cells should be continuously cultured in the presence of the maintenance concentration of the inhibitor.

  • Cryopreservation: At various stages of the dose escalation, it is crucial to cryopreserve aliquots of the cells. This creates a valuable resource for future studies to analyze the evolution of resistance mechanisms.

Monitoring for the Development of Resistance

Regular monitoring is essential to characterize the development of resistance.

Methods:

  • Cell Viability Assays: Periodically perform IC50 determination assays to quantify the shift in drug sensitivity. An increase in the IC50 value is a primary indicator of resistance.

  • Western Blotting: Analyze the phosphorylation status of BCR-ABL and its downstream targets (STAT5, Crkl, ERK). Resistant cells may exhibit reactivation of these signaling pathways despite the presence of the inhibitor.

  • BCR-ABL Kinase Domain Mutation Analysis: A common mechanism of resistance to BCR-ABL inhibitors is the acquisition of point mutations in the kinase domain.

    • Isolate RNA from the parental and resistant cell lines.

    • Perform reverse transcription PCR (RT-PCR) to amplify the BCR-ABL kinase domain.

    • Sequence the PCR product (Sanger sequencing is a common method) to identify any mutations.

  • Quantitative PCR (qPCR): Measure the transcript levels of the BCR-ABL gene. Gene amplification is another potential mechanism of resistance.[5]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Activates Crkl Crkl BCR_ABL->Crkl Activates ERK ERK BCR_ABL->ERK Activates SRC SRC p38 p38 MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation ERK->Proliferation CHMFL_ABL_053 This compound CHMFL_ABL_053->BCR_ABL Inhibits CHMFL_ABL_053->SRC Inhibits CHMFL_ABL_053->p38 Inhibits

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow cluster_setup Initial Setup cluster_culture Long-Term Culture & Dose Escalation cluster_analysis Resistance Analysis Start Start with Parental CML Cell Line IC50 Determine Initial GI50/IC50 Start->IC50 Culture Culture with this compound (at GI50) IC50->Culture Monitor Monitor Cell Growth & Viability Culture->Monitor Escalate Increase Drug Concentration Monitor->Escalate If growth recovers Resistant_Line Establish Resistant Cell Line Monitor->Resistant_Line After multiple rounds Recover Allow Cells to Recover & Stabilize Escalate->Recover Recover->Monitor Viability_Assay Confirm IC50 Shift Resistant_Line->Viability_Assay Western_Blot Analyze Signaling Pathways Resistant_Line->Western_Blot Mutation_Analysis Sequence BCR-ABL Kinase Domain Resistant_Line->Mutation_Analysis

Caption: Workflow for Generating Resistant Cell Lines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CHMFL-ABL-053 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with the kinase inhibitor CHMFL-ABL-053 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1][2][3] It has shown efficacy in inhibiting the proliferation of chronic myeloid leukemia (CML) cell lines.[1][3][4]

Q2: What is the recommended solvent for dissolving this compound?

For in vitro experiments, the recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[5]

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. To maintain stability and prevent degradation from repeated freeze-thaw cycles, this stock solution should be divided into smaller, single-use aliquots and stored at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[5] The powdered form of the compound can be stored at -20°C for up to two years.[5]

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

This is a common issue with hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the DMSO stock.

To prevent this, you can try the following:

  • Lower the final concentration: The most direct approach is to reduce the final working concentration of this compound in your assay.

  • Use serial dilutions: Instead of adding the concentrated DMSO stock directly to the medium, perform an intermediate dilution step in pre-warmed (37°C) medium.

  • Increase the final DMSO concentration: A slightly higher final DMSO concentration (e.g., up to 0.5%) may help maintain solubility. However, it is crucial to include a vehicle control with the same DMSO concentration to account for any potential effects on the cells.

  • Add the stock solution dropwise while vortexing: This rapid mixing can help prevent localized high concentrations that lead to precipitation.

Q5: What is the pKa of this compound?

The pKa value of this compound is reported to be 6.2.[] This indicates that its ionization state, and therefore solubility, can be influenced by the pH of the solution.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Cloudy or precipitated stock solution The compound has not fully dissolved or has precipitated out of solution during storage.Gently warm the solution in a 37°C water bath and vortex or sonicate to aid dissolution. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Precipitation in cell culture medium immediately after dilution The final concentration of this compound exceeds its aqueous solubility. The dilution was performed too quickly or in cold medium.Decrease the final working concentration. Perform a serial dilution in pre-warmed (37°C) medium. Add the stock solution dropwise while gently mixing the medium.
Precipitation observed in the incubator after a few hours The compound is supersaturated and not thermodynamically stable in the aqueous environment over time.Lower the final working concentration. Consider using solubility-enhancing excipients if compatible with the experimental setup.
Inconsistent results between experiments Variability in the preparation of the compound solution, such as incomplete dissolution or precipitation.Ensure the stock solution is completely dissolved before each use. Visually inspect the final working solution for any signs of precipitation before adding it to the cells. Prepare fresh dilutions for each experiment.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Cell LineGI50 (nM)
ABL170K56214
SRC90KU81225
p3862MEG-0116

IC50: The half maximal inhibitory concentration. GI50: The half maximal growth inhibition concentration. Data sourced from MedChemExpress and related publications.[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder (MW: 549.558 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.496 mg.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of medium.

    • Final Dilution: Add the desired volume of the intermediate dilution to your cell culture plates.

    • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as used for the compound treatment.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow Start Start: this compound Powder PrepStock Prepare 10 mM Stock in 100% DMSO Start->PrepStock CheckStock Visually Inspect Stock Solution PrepStock->CheckStock StockClear Stock is Clear CheckStock->StockClear Yes StockCloudy Stock is Cloudy/Precipitated CheckStock->StockCloudy No PrepDilution Prepare Working Dilution in Aqueous Medium StockClear->PrepDilution TroubleshootStock Warm (37°C) & Vortex/Sonicate StockCloudy->TroubleshootStock TroubleshootStock->CheckStock CheckDilution Visually Inspect Final Dilution PrepDilution->CheckDilution DilutionClear Dilution is Clear CheckDilution->DilutionClear Yes DilutionPrecipitates Dilution Precipitates CheckDilution->DilutionPrecipitates No Proceed Proceed with Experiment DilutionClear->Proceed TroubleshootDilution 1. Lower Final Concentration 2. Use Serial Dilution 3. Increase Final DMSO % (with control) 4. Add Dropwise to Warmed Medium DilutionPrecipitates->TroubleshootDilution TroubleshootDilution->PrepDilution

Caption: A workflow for preparing and troubleshooting this compound solutions.

G cluster_1 Simplified BCR-ABL Signaling Pathway cluster_downstream Downstream Effectors BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation CrkL CrkL BCR_ABL->CrkL Phosphorylation ERK ERK BCR_ABL->ERK Activation CHMFL_053 This compound CHMFL_053->BCR_ABL Inhibition Proliferation Increased Cell Proliferation & Survival STAT5->Proliferation CrkL->Proliferation ERK->Proliferation

Caption: The inhibitory effect of this compound on the BCR-ABL signaling pathway.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of CHMFL-ABL-053

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating the off-target effects of CHMFL-ABL-053, a potent BCR-ABL, SRC, and p38 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and orally available inhibitor of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] It also demonstrates significant inhibitory activity against SRC family kinases and p38 MAP kinase.[2][4] Its development was aimed at creating a highly selective BCR-ABL inhibitor that notably lacks activity against c-KIT, a common off-target of other BCR-ABL inhibitors.[1][3]

Q2: What are the known off-target effects of this compound?

The primary known off-targets of this compound are the SRC family of kinases and p38 MAPK.[2][4] A kinome-wide selectivity screen against 468 kinases revealed that this compound is highly selective for BCR-ABL.[3] However, in addition to SRC and p38α, other kinases that showed strong binding in isogenic BaF3 cells include BLK, DDR1, DDR2, EPHA8, EphB6, HCK, and LCK.[5]

Q3: My experimental results are not consistent with pure BCR-ABL inhibition. Could off-target effects be the cause?

Yes, if your results deviate from the expected phenotype of BCR-ABL inhibition alone, off-target effects are a likely cause. Inhibition of SRC and p38 signaling pathways can lead to a range of cellular effects that may be independent of BCR-ABL. For example, p38 MAPK inhibition has been associated with both anti-inflammatory effects and potential side effects that have led to the discontinuation of some p38 inhibitors in clinical trials.

Q4: How can I experimentally confirm off-target effects of this compound in my cellular model?

Several methods can be employed:

  • Kinome Profiling: Screen this compound against a broad panel of kinases to identify its selectivity profile in your experimental context.

  • Western Blotting: Analyze the phosphorylation status of known downstream targets of potential off-target kinases, such as those in the SRC and p38 pathways.

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting SRC and p38 kinases individually.

  • Rescue Experiments: Transfect cells with a drug-resistant mutant of the intended target (BCR-ABL). This should rescue the on-target effects but not the off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Proliferation Results

  • Possible Cause: Off-target inhibition of kinases involved in cell survival or proliferation, such as members of the SRC family.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm inhibition of BCR-ABL signaling by performing a Western blot for phosphorylated Crkl (p-Crkl) and phosphorylated STAT5 (p-STAT5), known downstream targets.[3]

    • Investigate SRC Pathway Inhibition: Perform a Western blot for phosphorylated SRC (p-SRC) to confirm engagement of this off-target.

    • Use a More Selective Inhibitor: As a control, use a highly selective BCR-ABL inhibitor with a different chemical scaffold to see if the unexpected phenotype persists.

    • Dose-Response Analysis: Perform a dose-response curve to determine if the unexpected effects are only observed at higher concentrations of this compound.

Issue 2: Unexplained Inflammatory or Stress Responses

  • Possible Cause: Inhibition of p38 MAPK, a key regulator of cellular stress and inflammatory responses.

  • Troubleshooting Steps:

    • Assess p38 Pathway Activity: Use Western blotting to measure the phosphorylation levels of p38 MAPK and its downstream targets, such as ATF2 or MAPKAPK2 (MK2).

    • Cytokine Profiling: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in your cell culture supernatant, as p38 inhibition can modulate their production.

    • Compare with a Specific p38 Inhibitor: Treat cells with a selective p38 inhibitor to determine if it phenocopies the effects observed with this compound.

Quantitative Data Summary

TargetIC50 (nM)Cellular GI50 (nM)Cell Line
ABL1 7014K562
25KU812
16MEG-01
SRC 90--
p38α 62--
DDR1 292--
DDR2 457--
c-KIT >10,000--

IC50 values represent the concentration of inhibitor required to reduce the activity of a purified enzyme by 50%. GI50 values represent the concentration required to inhibit cell growth by 50%. Data sourced from[2][5].

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general approach for determining the selectivity of this compound against a broad panel of kinases.

Objective: To identify the on- and off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Selectivity Profiling Systems).

  • Binding or Activity Assay: The service will typically perform either a competition binding assay to measure the amount of inhibitor bound to each kinase or a functional assay to measure the inhibition of kinase activity.

  • Data Analysis: The results are often reported as percent inhibition at a given concentration or as dissociation constants (Kd) or IC50 values for each kinase. A lower value indicates a stronger interaction.

Protocol 2: Western Blotting for ABL and Off-Target Signaling Pathways

Objective: To assess the phosphorylation status of key proteins in the BCR-ABL, SRC, and p38 signaling pathways in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of the following proteins overnight at 4°C:

      • BCR-ABL Pathway: p-Crkl (Tyr207), Crkl, p-STAT5 (Tyr694), STAT5

      • SRC Pathway: p-SRC family (Tyr416), SRC

      • p38 Pathway: p-p38 MAPK (Thr180/Tyr182), p38 MAPK

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.

Visualizations

CHMFL_ABL_053_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_abl_pathway BCR-ABL Pathway cluster_off_target Off-Target Pathways cluster_nucleus Nucleus BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 Crkl Crkl BCR-ABL->Crkl ERK ERK BCR-ABL->ERK This compound This compound This compound->BCR-ABL Inhibits SRC SRC This compound->SRC Inhibits p38 p38 This compound->p38 Inhibits Proliferation Proliferation STAT5->Proliferation Survival Survival Crkl->Survival ERK->Proliferation

Caption: this compound inhibits BCR-ABL, SRC, and p38 pathways.

Off_Target_Workflow Start Start Unexpected_Phenotype Unexpected Experimental Phenotype Observed Start->Unexpected_Phenotype Hypothesize_Off_Target Hypothesize Off-Target Involvement Unexpected_Phenotype->Hypothesize_Off_Target Kinome_Scan Perform Kinome-Wide Selectivity Profiling Hypothesize_Off_Target->Kinome_Scan Western_Blot Western Blot for Off-Target Pathways (p-SRC, p-p38) Hypothesize_Off_Target->Western_Blot Analyze_Data Analyze and Correlate Data with Phenotype Kinome_Scan->Analyze_Data Western_Blot->Analyze_Data Mitigation Mitigation Strategy: - Adjust Concentration - Use Control Inhibitors Analyze_Data->Mitigation End End Mitigation->End

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Optimizing CHMFL-ABL-053 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize CHMFL-ABL-053 in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally available small molecule inhibitor of BCR-ABL, SRC, and p38 kinases.[1] It functions by binding to the ATP-binding pocket of these kinases, thereby preventing the transfer of phosphate (B84403) groups to their downstream targets. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, particularly in chronic myeloid leukemia (CML) cells.[2]

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on its potent in vitro activity, a good starting point for a dose-response experiment is a serial dilution from 1 µM down to the low nanomolar range. For CML cell lines like K562, KU812, and MEG-01, where the GI50 values are in the 14-25 nM range, it is crucial to include concentrations in this range.[1][2][3]

Q3: How should I prepare and store this compound stock solutions?

A3: Most kinase inhibitors, including likely this compound, are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Q4: I am observing high variability in my results between experiments. What could be the cause?

A4: High variability can stem from several factors. Inconsistent cell seeding density, variations in incubation times, and pipetting inaccuracies are common sources of error. Ensure your pipettes are calibrated and consider preparing a master mix for reagent addition. For long-term experiments, the stability of this compound in your specific cell culture medium could be a factor; consider refreshing the medium with a fresh inhibitor at regular intervals.

Q5: My in vitro kinase assay shows potent inhibition, but I see a weaker effect in my cell-based assays. Why?

A5: This is a common observation with kinase inhibitors. Several factors can contribute to this discrepancy. The high ATP concentration within cells (millimolar range) can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency compared to in vitro assays which often use lower ATP concentrations. Other factors include cell permeability, inhibitor binding to serum proteins in the culture medium, and the presence of cellular efflux pumps that may actively remove the compound from the cell.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssay TypePotency (IC50/GI50)Reference
ABL1 KinaseBiochemical Assay70 nM[1][2][3]
SRC KinaseBiochemical Assay90 nM[1][3]
p38 KinaseBiochemical Assay62 nM[1][3]
K562 (CML Cell Line)Cell Proliferation14 nM[1][2][3]
KU812 (CML Cell Line)Cell Proliferation25 nM[1][2][3]
MEG-01 (CML Cell Line)Cell Proliferation16 nM[1][2][3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI50) of this compound using the MTT colorimetric assay.

Materials:

  • This compound

  • Target cancer cell line (e.g., K562, KU812, MEG-01)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is greater than 95%. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation and Treatment: Prepare a serial dilution of this compound in a complete cell culture medium. A suggested starting range is from 10 µM down to 0.1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization of Formazan (B1609692): Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the GI50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of the BCR-ABL signaling pathway, such as STAT5, Crkl, and ERK.

Materials:

  • This compound

  • Target cancer cell line (e.g., KU812, K562, MEG-01)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT5, anti-phospho-Crkl, anti-phospho-ERK, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at a density that will result in 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane and incubate with a chemiluminescent substrate. Capture the signal using an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed for total protein or a loading control like β-actin.

Mandatory Visualizations

ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2->Ras p_STAT5 p-STAT5 STAT5->p_STAT5 p_Crkl p-Crkl Crkl->p_Crkl Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Ras->Proliferation Akt->Proliferation p_STAT5->Proliferation p_Crkl->Proliferation CHMFL_ABL_053 This compound CHMFL_ABL_053->BCR_ABL Inhibition

Caption: ABL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM This compound Stock in DMSO serial_dilution Prepare Serial Dilutions (e.g., 10 µM - 0.1 nM) prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for Desired Duration (e.g., 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate calc_gi50 Calculate GI50 read_plate->calc_gi50

Caption: Experimental workflow for determining the GI50 of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions cluster_causes2 Potential Causes cluster_solutions2 Solutions start High Variability in Results? cause1 Inconsistent Cell Seeding start->cause1 Yes cause2 Pipetting Inaccuracy start->cause2 Yes cause3 Inhibitor Instability start->cause3 Yes no_effect No Inhibitory Effect Observed? start->no_effect No solution1 Optimize Seeding Density & Technique cause1->solution1 solution2 Calibrate Pipettes & Use Master Mix cause2->solution2 solution3 Aliquot Stock & Refresh Medium cause3->solution3 cause4 Concentration Too Low no_effect->cause4 Yes cause5 Cell Line Resistance no_effect->cause5 Yes cause6 Poor Cell Permeability no_effect->cause6 Yes solution4 Perform Wider Dose-Response cause4->solution4 solution5 Use a Sensitive Positive Control Cell Line cause5->solution5 solution6 Consult Compound Physicochemical Properties cause6->solution6

Caption: Troubleshooting guide for in vitro experiments with this compound.

References

How to assess CHMFL-ABL-053 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHMFL-ABL-053. This guide provides detailed troubleshooting advice and standardized protocols to help researchers and drug development professionals assess the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. What should I do?

A1: Precipitation is a common issue for sparingly soluble small molecules like this compound. Here are some steps to troubleshoot this problem:

  • Check Solvent Concentration: Ensure the final concentration of your DMSO (or other organic solvent) stock in the aqueous buffer is as low as possible, typically recommended to be below 1% and ideally less than 0.5%.

  • Lower the Final Compound Concentration: The issue might be that the experimental concentration of this compound exceeds its kinetic solubility limit in your specific buffer. Try performing a serial dilution to determine the highest concentration that remains in solution.

  • Pre-warm the Buffer: Warming your assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes help maintain solubility.

  • Vortexing: Ensure the solution is mixed thoroughly immediately after adding the this compound stock solution to the buffer.

Q2: I am observing a decrease in the potency of this compound in my multi-day cell-based assays. Could this be a stability issue?

A2: Yes, a loss of potency over time is a strong indicator of compound degradation in the assay medium.[1] this compound, like other small molecules, can be susceptible to hydrolysis or oxidation in aqueous environments, especially over extended incubation periods at 37°C. To confirm this, you should perform a stability assessment in your specific cell culture medium using an analytical method like HPLC or LC-MS (see Protocol 2 below).

Q3: How should I prepare and store my this compound stock solutions?

A3: Proper handling and storage are critical for ensuring the integrity and longevity of your compound.

Preparation & StorageRecommendationRationale
Solid Compound Store at -20°C, desiccated.Prevents degradation from moisture and heat.[2]
Stock Solution Solvent Use high-purity, anhydrous DMSO.Most small molecule kinase inhibitors are sparingly soluble in aqueous solutions but can be dissolved at higher concentrations (e.g., 10 mM) in DMSO.[1]
Stock Solution Storage Aliquot into single-use vials and store at -80°C.Minimizes freeze-thaw cycles which can introduce moisture and lead to degradation or precipitation.[2] A product data sheet suggests storage at 0-4°C for one month.[3]

Q4: What analytical method is best for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method is the gold standard.[1][2] These methods can separate the parent compound (this compound) from any potential degradation products, allowing for accurate quantification of the remaining active compound over time. The original discovery paper for this compound utilized LC/MS for analysis.[4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffers

This protocol determines the concentration at which this compound begins to precipitate from a solution when diluted from a DMSO stock.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Nephelometer or plate reader capable of measuring light scattering/turbidity

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Transfer to Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing your aqueous buffer (e.g., 198 µL). This creates a range of final compound concentrations.

  • Mix and Incubate: Mix the plate thoroughly on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours.[1]

  • Measure Turbidity: Measure the light scattering or turbidity in each well using a nephelometer or plate reader.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.[1]

Expected Data Output (Example)

Final Concentration (µM)Light Scattering (Nephelometric Units)Observation
100850.4Precipitate
50795.2Precipitate
25250.1Hazy
12.555.6Clear
6.2552.3Clear
Buffer Control51.9Clear
Protocol 2: Short-Term Stability Assessment in Solution

This protocol assesses the stability of this compound in a specific buffer over a 24-hour period.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay buffer or solvent of interest (e.g., PBS, cell culture medium)

  • HPLC or LC-MS/MS system with a C18 column

Procedure:

  • Prepare Solution: Dilute the 10 mM stock solution to a final concentration (e.g., 10 µM) in your desired buffer. Ensure this concentration is below the determined kinetic solubility limit.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC or LC-MS system to determine the initial peak area of this compound.[1]

  • Incubate: Incubate the remaining solution under your desired experimental conditions (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), inject another aliquot and measure the peak area of the parent compound.[1]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A decrease in the peak area indicates degradation.[1]

Example Data Table

Time Point (hours)Peak Area (Arbitrary Units)% Remaining
01,543,210100.0%
21,539,87099.8%
41,531,05099.2%
81,498,60097.1%
241,357,99088.0%
Protocol 3: Forced Degradation Study

This protocol uses harsh conditions to rapidly identify potential degradation pathways and to confirm that your analytical method is "stability-indicating."

Materials:

  • This compound solution (e.g., 1 mg/mL in acetonitrile/water)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC-UV/MS system

Procedure: Run these tests in parallel:[2]

  • Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix equal volumes of the drug solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Sample Analysis: At the end of the incubation, neutralize the acid/base samples if necessary, and dilute all samples to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the chromatograms. The goal is to see a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products. Your analytical method is considered stability-indicating if it can clearly separate the parent peak from these new degradation peaks.[2]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_solution Dilute Stock to Final Conc. in Aqueous Buffer (e.g., 10 µM) prep_stock->prep_solution t0 T=0 Analysis (HPLC/LC-MS) prep_solution->t0 Immediate Sampling incubation Incubate at Desired Temp (e.g., RT or 37°C) prep_solution->incubation data Calculate % Remaining vs. T=0 t0->data tx Time-Point Analysis (e.g., 2, 4, 8, 24h) incubation->tx tx->data

Caption: Workflow for Short-Term Stability Assessment of this compound.

bcr_abl_pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl ERK ERK BCR_ABL->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation ERK->Proliferation Apoptosis Inhibition of Apoptosis Proliferation->Apoptosis inhibits CHMFL_ABL_053 This compound CHMFL_ABL_053->BCR_ABL Inhibits Autophosphorylation

Caption: Simplified BCR-ABL Signaling Pathway and Inhibition by this compound.[4][5]

References

Technical Support Center: CHMFL-ABL-053 and Potential Resistance in CML Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies detailing the mechanisms of resistance to CHMFL-ABL-053 in CML cells have not been extensively published. This technical support guide is based on the known mechanisms of resistance to other BCR-ABL tyrosine kinase inhibitors (TKIs) and the preclinical data available for this compound. The information provided should be used as a general guide for researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective, orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1][2] In Chronic Myeloid Leukemia (CML) cells, its primary mechanism of action is the inhibition of the constitutively active BCR-ABL kinase.[3] This leads to the suppression of BCR-ABL autophosphorylation and the downstream signaling pathways it activates, such as the STAT5, Crkl, and ERK pathways, thereby inhibiting the proliferation of CML cells.[2][3]

Q2: What are the potential BCR-ABL-dependent mechanisms of resistance to this compound?

While specific data for this compound is not available, BCR-ABL-dependent resistance to TKIs generally involves alterations in the drug's target, the BCR-ABL kinase itself. Potential mechanisms include:

  • Point Mutations in the ABL Kinase Domain: This is the most common mechanism of acquired resistance to TKIs.[4][5] Mutations can interfere with the binding of the inhibitor to the kinase domain. The "gatekeeper" T315I mutation is a well-known example that confers resistance to many first and second-generation TKIs.[5] Whether this compound is effective against the T315I mutant or other specific mutants is not yet publicly documented.

  • BCR-ABL Gene Amplification: An increase in the number of copies of the BCR-ABL gene can lead to overexpression of the BCR-ABL protein.[5] This increased level of the target protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.

Q3: What are the potential BCR-ABL-independent mechanisms of resistance to this compound?

BCR-ABL-independent resistance occurs when CML cells survive despite effective inhibition of the BCR-ABL kinase.[5] These mechanisms involve the activation of alternative survival pathways or alterations in drug availability:

  • Activation of Alternative Signaling Pathways: CML cells may upregulate other signaling pathways to bypass their dependency on BCR-ABL. The PI3K/AKT/mTOR and MAPK pathways are commonly implicated in this type of resistance.[5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4]

  • Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP3A4), could potentially lead to faster inactivation of this compound.[5]

Troubleshooting Guide for Reduced Sensitivity to this compound

If you observe a decrease in the efficacy of this compound in your CML cell line experiments, the following troubleshooting guide can help you investigate the potential cause.

Initial Checks:

  • Reagent Integrity:

    • Confirm the concentration and purity of your this compound stock.

    • Ensure the solvent (e.g., DMSO) is not affecting cell viability at the concentrations used.

    • Verify the passage number and health of your CML cell lines.

  • Experimental Setup:

    • Double-check all calculations for drug dilutions.

    • Ensure consistent cell seeding densities.

    • Confirm the accuracy of your cell viability assay (e.g., MTS, CellTiter-Glo).

Investigating Resistance Mechanisms:

If initial checks do not resolve the issue, consider the following experimental workflow to investigate potential resistance.

G start Reduced this compound Efficacy Observed confirm Confirm Reduced Sensitivity (e.g., IC50 shift) start->confirm bcr_abl_dependent Investigate BCR-ABL Dependent Mechanisms confirm->bcr_abl_dependent If confirmed bcr_abl_independent Investigate BCR-ABL Independent Mechanisms confirm->bcr_abl_independent If confirmed sequence Sequence ABL Kinase Domain bcr_abl_dependent->sequence western_bcr_abl Western Blot for BCR-ABL Expression bcr_abl_dependent->western_bcr_abl pathway_analysis Analyze Alternative Signaling Pathways (Western Blot for p-AKT, p-ERK) bcr_abl_independent->pathway_analysis efflux_pump Assess Drug Efflux (e.g., use efflux pump inhibitors) bcr_abl_independent->efflux_pump G cluster_0 BCR-ABL Signaling Pathway cluster_1 Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl RAS_MAPK RAS/RAF/MEK/ERK BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis CHMFL_ABL_053 This compound CHMFL_ABL_053->BCR_ABL Inhibits G cluster_0 Potential Resistance Mechanisms to this compound Resistance Resistance to this compound BCR_ABL_Dependent BCR-ABL Dependent Resistance->BCR_ABL_Dependent BCR_ABL_Independent BCR-ABL Independent Resistance->BCR_ABL_Independent Mutations ABL Kinase Mutations (e.g., T315I) BCR_ABL_Dependent->Mutations Amplification BCR-ABL Gene Amplification BCR_ABL_Dependent->Amplification Alt_Pathways Alternative Pathway Activation (e.g., PI3K/AKT) BCR_ABL_Independent->Alt_Pathways Efflux Increased Drug Efflux (e.g., ABCB1) BCR_ABL_Independent->Efflux

References

Interpreting unexpected results in CHMFL-ABL-053 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHMFL-ABL-053. The content is designed to address specific issues that may arise during experimentation and to aid in the interpretation of unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally available inhibitor of the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML).[1][2] It binds to the ATP-binding pocket of BCR-ABL, preventing the transfer of phosphate (B84403) groups to downstream signaling molecules and thereby inhibiting the growth and survival of CML cells.[1] Unlike many other BCR-ABL inhibitors, this compound does not significantly inhibit the c-KIT kinase.[2][3]

Q2: What are the known molecular targets of this compound?

A2: The primary target of this compound is the ABL1 kinase. However, it also demonstrates inhibitory activity against SRC and p38 MAPK kinases.[4][5]

Q3: What are the expected effects of this compound in CML cell lines?

A3: In BCR-ABL positive CML cell lines such as K562, KU812, and MEG-01, this compound is expected to inhibit cell proliferation, suppress the autophosphorylation of BCR-ABL, and reduce the phosphorylation of downstream signaling proteins like STAT5, Crkl, and ERK.[2][3][6]

Q4: Is this compound effective against any known drug-resistant mutations of BCR-ABL?

A4: The available literature primarily focuses on the efficacy of this compound against wild-type BCR-ABL. While related compounds from the same research group have been developed to target specific mutations (e.g., V299L), the specific activity of this compound against a wide panel of clinically relevant BCR-ABL mutations is not extensively detailed in the provided search results.[7][8]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
ABL170
SRC90
p38α62
c-KIT>10,000
DDR1292
DDR2457

Data sourced from MedChemExpress and Xcess Biosciences.[4][5][9]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

Data sourced from MedChemExpress and a Journal of Medicinal Chemistry publication.[2][4][5]

Experimental Protocols

1. Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol is adapted from standard procedures for luminescent cell viability assays.[3][4]

  • Cell Seeding: Seed CML cells (e.g., K562, KU812) in a 96-well opaque-walled plate at a predetermined optimal density in their respective growth media. Include wells with media only for background luminescence measurement.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Western Blotting for BCR-ABL Signaling Pathway Analysis

This protocol is based on general western blotting procedures and specific considerations for BCR-ABL.[10][11]

  • Cell Treatment and Lysis:

    • Plate CML cells and treat with varying concentrations of this compound for the desired time (e.g., 1-4 hours).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Note: For primary CML cells, specialized lysis buffers with high pH may be necessary to prevent BCR-ABL degradation.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-BCR-ABL (p-BCR-ABL), total BCR-ABL, phospho-STAT5 (p-STAT5), total STAT5, phospho-Crkl (p-Crkl), total Crkl, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting Guide

Issue 1: Higher than expected GI50/IC50 values for this compound in our CML cell line.

  • Question: We are using K562 cells and our GI50 for this compound is significantly higher than the reported 14 nM. What could be the reason?

  • Answer:

    • Potential Cause 1: Cell Line Authenticity and Passage Number: Cell lines can exhibit genetic drift over time and with increasing passage numbers, potentially altering their sensitivity to inhibitors.

      • Solution: Ensure your cell line is authenticated and use cells from a low-passage stock.

    • Potential Cause 2: Assay Conditions: The GI50 value can be influenced by assay parameters such as cell seeding density, incubation time, and serum concentration in the medium.

      • Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Standardize the incubation time and serum concentration based on published methods.[12]

    • Potential Cause 3: Compound Stability and Solubility: this compound may degrade or precipitate at the tested concentrations in your specific culture medium.

      • Solution: Prepare fresh stock solutions of the compound and ensure it is fully dissolved. Visually inspect the media for any signs of precipitation.

Issue 2: Discrepancy between the effect on cell viability and BCR-ABL phosphorylation.

  • Question: We observe a significant decrease in p-BCR-ABL levels at a certain concentration of this compound, but we don't see a corresponding decrease in cell viability in our proliferation assay. Why?

  • Answer:

    • Potential Cause 1: Time Lag between Signaling Inhibition and Cell Death: Inhibition of a signaling pathway may not immediately translate to cell death. Apoptotic processes can take longer to become evident.

      • Solution: Perform a time-course experiment, assessing cell viability at later time points (e.g., 48, 72, 96 hours) after confirming signaling inhibition at an earlier time point (e.g., 1-4 hours).

    • Potential Cause 2: Activation of Compensatory Survival Pathways: Cells may activate alternative survival pathways in response to the inhibition of BCR-ABL. Given that this compound also inhibits SRC and p38, the cellular response can be complex.[13][14]

      • Solution: Investigate the activation of other pro-survival pathways (e.g., PI3K/AKT) via western blotting. The dual inhibition of SRC by this compound might mitigate some resistance mechanisms, but others could still be active.[13]

Issue 3: Unexpected cell toxicity in a cell line that does not express BCR-ABL.

  • Question: We are using this compound as a negative control in a BCR-ABL-negative cell line, but we are still observing cytotoxicity. What could be the cause?

  • Answer:

    • Potential Cause: Off-Target Effects: this compound is known to inhibit SRC and p38 kinases.[4][5] If the non-BCR-ABL cell line is dependent on the activity of these kinases for survival, you may observe an "off-target" cytotoxic effect. The role of p38 in cell survival is complex and can be context-dependent, sometimes promoting survival and other times apoptosis.[1][2][15]

      • Solution:

        • Profile the expression and activity of SRC and p38 kinases in your negative control cell line.

        • Use a more specific inhibitor for SRC or p38 to see if it phenocopies the effect of this compound in that cell line.

        • Perform a kinome-wide scan to identify other potential off-target kinases of this compound.[16]

Issue 4: Inconsistent western blot results for p-BCR-ABL.

  • Question: We are having trouble consistently detecting a decrease in p-BCR-ABL after treatment with this compound.

  • Answer:

    • Potential Cause 1: BCR-ABL Protein Degradation: The BCR-ABL protein can be susceptible to degradation by proteases released during cell lysis, especially in mature CML cells.[11]

      • Solution: Use a lysis buffer with a high pH or one containing strong protease inhibitors. Prepare cell lysates quickly and keep them on ice.

    • Potential Cause 2: Suboptimal Antibody Performance: The antibodies used for detecting total and phosphorylated BCR-ABL may not be optimal.

      • Solution: Validate your antibodies using appropriate positive and negative controls. Ensure you are using the recommended antibody concentrations and incubation conditions.

    • Potential Cause 3: Rapid Re-phosphorylation after Compound Removal: If there are any delays in the washing and lysis steps, the inhibitory effect might be reversed, leading to re-phosphorylation.

      • Solution: Perform the cell harvesting and lysis steps as quickly as possible after treatment.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 P Crkl Crkl BCR-ABL->Crkl P RAS-RAF-MEK-ERK RAS/RAF/MEK/ERK Pathway BCR-ABL->RAS-RAF-MEK-ERK PI3K-AKT PI3K/AKT Pathway BCR-ABL->PI3K-AKT SRC SRC BCR-ABL->SRC Proliferation Proliferation STAT5->Proliferation Survival Survival Crkl->Survival RAS-RAF-MEK-ERK->Proliferation PI3K-AKT->Survival SRC->Proliferation p38 p38 p38->Survival This compound This compound This compound->BCR-ABL This compound->SRC This compound->p38

Caption: BCR-ABL signaling pathway and inhibitory action of this compound.

G Start Start Cell_Culture Culture CML Cell Lines Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot for Signaling Pathway Treatment->Western_Blot Data_Analysis Data Analysis (GI50, Protein Levels) Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation End End Interpretation->End

Caption: Experimental workflow for testing this compound efficacy.

References

How to control for solvent effects (DMSO) in CHMFL-ABL-053 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the kinase inhibitor CHMFL-ABL-053. The following information is designed to help control for the solvent effects of Dimethyl Sulfoxide (DMSO) in both biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended final concentration of DMSO for this compound assays?

A1: For optimal results and to minimize solvent-induced artifacts, it is recommended to maintain the final DMSO concentration in your assays as low as possible. For cell-based assays, the ideal final concentration is below 0.1% (v/v). While some cell lines can tolerate up to 0.5% DMSO, it is crucial to determine the specific tolerance of your experimental system, as DMSO can have dose-dependent effects on cell viability and signaling pathways. For biochemical assays, higher concentrations of DMSO may be tolerated, but it is best practice to keep the concentration consistent across all experimental conditions and controls.

Q2: Can DMSO itself affect the activity of ABL kinase or downstream signaling pathways?

A2: Yes, DMSO can have direct effects on kinase activity and cellular signaling. Some studies have shown that DMSO can stimulate the activity of certain tyrosine kinases at specific concentrations. Conversely, at higher concentrations, it can inhibit enzyme function and induce cellular stress responses, potentially confounding the interpretation of inhibitor studies. Therefore, a vehicle control, containing the same final concentration of DMSO as the experimental samples, is absolutely essential for every experiment to differentiate the effects of the inhibitor from those of the solvent.

Q3: How should I prepare and store this compound stock solutions in DMSO?

A3: It is advisable to prepare a high-concentration stock solution of this compound in anhydrous, high-purity DMSO (e.g., 10-20 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C. When preparing working dilutions, the DMSO stock should be serially diluted in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.

Q4: My this compound precipitates when I add it to the aqueous assay buffer or cell culture medium. What should I do?

A4: Precipitation can occur if the final DMSO concentration is too low to maintain the solubility of this compound. Ensure that your serial dilutions are prepared correctly to maintain a consistent, albeit low, final DMSO concentration across all wells. If precipitation persists, consider slightly increasing the final DMSO concentration, but be sure to include a corresponding vehicle control with the same DMSO concentration. Gentle vortexing or brief sonication of the intermediate dilutions may also help to ensure the compound is fully dissolved before adding it to the final assay plate.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
  • Potential Cause: Inconsistent DMSO concentration across wells.

    • Solution: Prepare a master mix for your inhibitor dilutions to ensure a uniform final DMSO concentration in all relevant wells. Use calibrated pipettes and proper pipetting techniques, especially for small volumes.

  • Potential Cause: Edge effects on the microplate due to evaporation.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to maintain a humid environment and minimize evaporation from the inner wells.

Issue 2: Inconsistent IC50 Values for this compound
  • Potential Cause: Fluctuations in the final DMSO concentration between experiments.

    • Solution: Standardize the DMSO concentration in all assays. Even small variations can alter the potency of the inhibitor. Always include a vehicle control with the same DMSO concentration as the highest concentration used for the inhibitor.

  • Potential Cause: The ATP concentration in the biochemical assay is not optimal.

    • Solution: For ATP-competitive inhibitors like this compound, the apparent IC50 value is dependent on the ATP concentration. It is recommended to use an ATP concentration that is at or near the Km value for the ABL kinase to obtain more physiologically relevant and consistent IC50 values.

Issue 3: Unexpected Results in Cell-Based Assays
  • Potential Cause: DMSO-induced cytotoxicity.

    • Solution: Perform a dose-response experiment with DMSO alone on your specific cell line to determine its tolerance. This will help you establish a non-toxic working concentration for your this compound experiments.

  • Potential Cause: DMSO is affecting downstream signaling pathways independently of ABL kinase inhibition.

    • Solution: Carefully analyze the results of your vehicle-treated controls. If you observe changes in the phosphorylation status of downstream targets in the presence of DMSO alone, you may need to lower the DMSO concentration or consider alternative solvents if compatible with the inhibitor's solubility.

Quantitative Data on DMSO Effects

The following tables summarize the potential effects of different DMSO concentrations on biochemical and cell-based assays. It is crucial to empirically determine the optimal DMSO concentration for your specific experimental setup.

Table 1: General Guidelines for DMSO Concentration in ABL Kinase Assays

Assay TypeRecommended Final DMSO ConcentrationPotential Effects of Higher Concentrations
Biochemical Assay ≤ 1% (v/v)May alter enzyme kinetics; potential for direct inhibition or, in some cases, stimulation of kinase activity.
Cell-Based Assay ≤ 0.1% (v/v)Cytotoxicity, induction of cellular stress responses, and off-target effects on signaling pathways.

Table 2: Effect of DMSO on K562 Cell Viability (Example Data)

DMSO Concentration (% v/v)Cell Viability (%) after 72h Incubation
0 (Control)100
0.1~100
0.5~95
1.0~80
2.0~60
5.0< 20

Note: This data is illustrative and the actual values may vary depending on the specific experimental conditions and cell line.

Experimental Protocols

Protocol 1: In Vitro ABL Kinase Biochemical Assay

This protocol provides a general framework for a luminescence-based kinase assay to determine the IC50 of this compound.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in a buffer containing a consistent percentage of DMSO (e.g., 10% DMSO).

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

    • Prepare a solution of recombinant ABL kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., Abltide) and ATP in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted this compound or vehicle control (buffer with the same final DMSO concentration) to the appropriate wells.

    • Add 2 µL of the ABL kinase solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final DMSO concentration should be kept consistent (e.g., ≤ 1%).

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and measure the remaining ATP.

    • Incubate at room temperature for the time recommended by the reagent manufacturer.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol describes a general method for assessing the anti-proliferative effect of this compound on a BCR-ABL positive cell line (e.g., K562).

  • Cell Culture:

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure (96-well plate format):

    • Seed the K562 cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., ≤ 0.1%).

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C.

  • Cell Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of growth) value.

Visualizations

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 activates STAT5 STAT5 BCR_ABL->STAT5 activates PI3K PI3K BCR_ABL->PI3K activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival STAT5->Survival AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis CHMFL_ABL_053 This compound CHMFL_ABL_053->BCR_ABL inhibits

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock This compound Stock (in DMSO) Serial_Dilution Serial Dilution (Constant DMSO %) Stock->Serial_Dilution Vehicle Vehicle Control (Same DMSO %) Stock->Vehicle Biochemical Biochemical Assay (Recombinant ABL) Serial_Dilution->Biochemical Cell_Based Cell-Based Assay (e.g., K562 cells) Serial_Dilution->Cell_Based Vehicle->Biochemical Vehicle->Cell_Based Readout Measure Signal (Luminescence/Viability) Biochemical->Readout Cell_Based->Readout IC50 Calculate IC50/GI50 Readout->IC50

Caption: General experimental workflow for controlling DMSO effects in this compound assays.

Validation & Comparative

A Comparative Efficacy Analysis of CHMFL-ABL-053 and Ponatinib in Targeting BCR-ABL Kinase

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the efficacy of tyrosine kinase inhibitors (TKIs) is paramount. This guide provides a detailed comparison of two such inhibitors: CHMFL-ABL-053, a novel and selective inhibitor, and ponatinib (B1185), a potent, third-generation pan-BCR-ABL inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective preclinical efficacy based on available experimental data.

Executive Summary

Ponatinib is a well-established, potent pan-BCR-ABL inhibitor with demonstrated efficacy against a wide array of mutations, most notably the gatekeeper T315I mutation, which confers resistance to many other TKIs.[1][2] this compound is a potent and selective inhibitor of BCR-ABL, SRC, and p38 kinases.[3][4] A key differentiator is that this compound has been shown to lack inhibitory activity against c-KIT kinase, a common off-target effect of many BCR-ABL inhibitors.[5][6] While direct head-to-head comparative studies are not publicly available, this guide synthesizes data from independent preclinical studies to provide a comparative overview of their potency and cellular activity. A significant gap in the current publicly available data is the efficacy of this compound against the T315I mutation.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Kinase TargetThis compound (nM)Ponatinib (nM)
ABL1 (native)70[3][4][5]0.37[3]
ABL1 (T315I mutant)Data not available2.0[3]
SRC90[3][4]5.4[3]
p3862[3][4]Data not available
c-KIT>10,000[7]13[3]
VEGFR2Data not available1.5[4]
FGFR1Data not available2.2[4]
PDGFRαData not available1.1[4]
Table 2: In Vitro Cellular Proliferation Inhibition (GI50/IC50)
Cell LineDescriptionThis compound (nM)Ponatinib (nM)
K562CML, blast crisis14 (GI50)[3][4]7.2 (IC50)[8]
KU812CML, blast crisis25 (GI50)[3][7]Data not available
MEG-01CML, blast crisis16 (GI50)[3][7]Data not available
Ba/F3 BCR-ABL (native)Murine pro-B cellsData not available0.5 (IC50)[3][8]
Ba/F3 BCR-ABL (T315I)Murine pro-B cellsData not available11 (IC50)[3][8]
Table 3: In Vivo Efficacy in Xenograft Models
CompoundCell LineMouse ModelDosingTumor Growth Inhibition (TGI)Reference
This compoundK562Xenograft50 mg/kg/dayAlmost complete suppression[3][4]
PonatinibBa/F3 BCR-ABL T315IXenograft50 mg/kg/daySignificant tumor regression (96% reduction)[3]

Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays. A typical protocol involves:

  • Reaction Setup: In a multi-well plate, the kinase, a specific substrate peptide, and ATP are combined in a reaction buffer.

  • Compound Addition: Serial dilutions of the test compound (e.g., this compound or ponatinib) are added to the wells. A control with no inhibitor is included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity detection (if using ³²P-ATP) or luminescence-based assays that measure the remaining ATP.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.[7]

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The protocol is as follows:

  • Cell Seeding: Cancer cell lines (e.g., K562) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • GI50/IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (GI50) or viability (IC50) is determined by plotting the percentage of viable cells against the compound concentration.[8][9]

In Vivo Xenograft Model (K562)

Animal studies are crucial for evaluating the in vivo efficacy of anti-cancer compounds. A general protocol for a K562 xenograft model is:

  • Cell Preparation: K562 cells are cultured and harvested. A specific number of viable cells (e.g., 1 x 10⁶) are suspended in a suitable medium, sometimes mixed with Matrigel.

  • Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Treatment: The mice are randomized into treatment and control groups. The test compound is administered (e.g., orally) at a specific dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.[10][11]

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Ponatinib Inhibitor->BCR_ABL

Caption: Inhibition of BCR-ABL signaling by this compound and ponatinib.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Xenograft Xenograft Model (e.g., K562 in mice) Kinase_Assay->Xenograft Promising Candidates Cell_Assay Cell Proliferation Assay (GI50/IC50 on CML cell lines) Cell_Assay->Xenograft Promising Candidates TGI Tumor Growth Inhibition (TGI) & Survival Analysis Xenograft->TGI Start Compound Synthesis (this compound / Ponatinib) Start->Kinase_Assay Start->Cell_Assay

Caption: Preclinical evaluation workflow for ABL kinase inhibitors.

Caption: Logical comparison of this compound and ponatinib profiles.

References

A Head-to-Head Comparison: CHMFL-ABL-053 vs. Asciminib for T315I Mutant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CHMFL-ABL-053 and asciminib (B605619), two distinct inhibitors of the BCR-ABL1 kinase, a key driver of Chronic Myeloid Leukemia (CML). The focus of this comparison is their potential application in treating CML with the challenging T315I mutation, a common cause of resistance to many tyrosine kinase inhibitors (TKIs).

This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to facilitate a comprehensive understanding of both compounds.

Mechanism of Action: A Tale of Two Binding Sites

A fundamental difference between this compound and asciminib lies in their mechanism of inhibiting the BCR-ABL1 kinase.

This compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the BCR-ABL1 kinase, preventing the transfer of phosphate (B84403) groups to downstream signaling molecules.[] This mode of action is common to many first and second-generation TKIs. In addition to ABL1, this compound also demonstrates inhibitory activity against SRC and p38 kinases.[2]

Asciminib , on the other hand, is a first-in-class allosteric inhibitor that "Specifically Targets the ABL Myristoyl Pocket" (STAMP).[3] Instead of competing with ATP, asciminib binds to the myristoyl pocket of the ABL1 kinase domain.[4] This binding induces a conformational change that mimics the natural autoinhibitory regulation of the ABL1 kinase, effectively locking it in an inactive state.[5][6] This distinct mechanism allows asciminib to be effective against mutations that confer resistance to ATP-competitive inhibitors.

dot

Mechanism_of_Action cluster_0 This compound (ATP-Competitive) cluster_1 Asciminib (Allosteric) BCR-ABL1_Kinase_ATP BCR-ABL1 Kinase (ATP Binding Site) Downstream_Signaling_C Downstream Signaling (Proliferation) BCR-ABL1_Kinase_ATP->Downstream_Signaling_C Activates ATP ATP ATP->BCR-ABL1_Kinase_ATP Binds This compound This compound This compound->BCR-ABL1_Kinase_ATP Competes with ATP Inhibition_C Inhibition Inhibition_C->Downstream_Signaling_C Blocks Activation BCR-ABL1_Kinase_A BCR-ABL1 Kinase (Myristoyl Pocket) Inactive_Conformation Inactive Conformation BCR-ABL1_Kinase_A->Inactive_Conformation Induces Asciminib Asciminib Asciminib->BCR-ABL1_Kinase_A Binds Inhibition_A Inhibition Downstream_Signaling_A Downstream Signaling (Proliferation) Inhibition_A->Downstream_Signaling_A Prevents Activation

Caption: Mechanisms of action for this compound and asciminib.

Performance Against T315I Mutant CML: A Data-Driven Comparison

The T315I "gatekeeper" mutation poses a significant challenge in CML therapy as it confers resistance to most ATP-competitive TKIs.[7][8]

Asciminib: Proven Efficacy in T315I Mutant CML

Clinical trial data has demonstrated the efficacy of asciminib in patients with T315I-mutated CML.

Clinical Trial Data for Asciminib in T315I Mutant CML
Study Phase 1 Clinical Trial (Managed Access Program in Russia)[3]
Patient Population 23 patients with T315I mutation, heavily pretreated (all received ≥2 prior TKIs, 45% had ≥4)[3]
Dosage 200 mg twice daily[3]
Efficacy at 24 months
    Complete Cytogenetic Response (CCyR)57%[3]
    Major Molecular Response (MMR)57%[3]
    Deep Molecular Response (MR4)34%[3]
MMR in Ponatinib-Naive vs. Pretreated 90% vs. 25% (p=0.001)[3]
Safety Good safety profile with no evidence of severe toxicity. 54% experienced adverse events of any grade, 17% had grade 3 AEs (neutropenia, hypercholesterolemia). No treatment discontinuation due to toxicity.[3]
This compound: T315I Efficacy Data Not Yet Available

Currently, there is no publicly available data from the searched resources on the efficacy of this compound specifically against the T315I mutant of BCR-ABL1. Preclinical studies have focused on its activity against wild-type BCR-ABL1 and CML cell lines that do not harbor the T315I mutation.

Preclinical Data for this compound (Wild-Type ABL)
Target IC50 (nM)
ABL170[][9]
SRC90[2]
p3862[2]
c-KIT>10,000[10]
Cell Line GI50 (nM)
K562 (CML)14[9]
KU812 (CML)25[9]
MEG-01 (CML)16[9]
In Vivo Efficacy A 50 mg/kg/day dosage almost completely suppressed tumor progression in a K562 xenograft mouse model.[9]
Pharmacokinetics (Rats) Half-life: >4 hours, Bioavailability: 24%[][9]

It is important to note that another compound from the same research group, CHMFL-ABL-121, was developed as a type II ABL inhibitor with potent activity against the T315I mutant (IC50 of 0.2 nM).[11] This suggests that while this compound's profile against T315I is unknown, the development program has addressed this crucial mutation with a subsequent compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

This compound: In Vitro and In Vivo Studies

Kinase Inhibition Assays: The inhibitory activity of this compound against ABL1, SRC, and p38 kinases was determined using Invitrogen's SelectScreen biochemical assay.[10] A broad kinase selectivity profile was assessed using DiscoveRx's KinomeScan technology at a concentration of 1 µM.[12]

Cell Proliferation Assays: The GI50 values (concentration for 50% inhibition of cell growth) were determined in CML cell lines (K562, KU812, MEG-01).[9]

Western Blot Analysis: To assess the impact on downstream signaling, CML cell lines were treated with varying concentrations of this compound for 1 hour. Whole-cell lysates were then subjected to Western blot analysis to measure the phosphorylation status of BCR-ABL, STAT5, Crkl, and ERK.[12]

In Vivo Xenograft Model: K562 cells were inoculated in mice to establish a xenograft model. The efficacy of this compound was evaluated by administering a 50 mg/kg/day dosage and monitoring tumor progression.[9]

dot

CHMFL_ABL_053_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 in CML cell lines) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Downstream Signaling) Cell_Proliferation->Western_Blot Xenograft K562 Xenograft Model in Mice Treatment This compound Treatment (50 mg/kg/day) Xenograft->Treatment Tumor_Measurement Tumor Progression Measurement Treatment->Tumor_Measurement Asciminib_Clinical_Trial_Workflow Patient_Screening Patient Screening (Ph+ CML-CP, T315I+, ≥2 prior TKIs) Treatment_Initiation Asciminib Treatment (200 mg BID) Patient_Screening->Treatment_Initiation Monitoring Regular Monitoring (Molecular, Cytogenetic, Safety) Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis (CCyR, MMR, MR4 Rates) Monitoring->Endpoint_Analysis BCR_ABL1_Signaling_Pathway cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling Pathways BCR_ABL1 BCR-ABL1 Kinase STAT5 STAT5 BCR_ABL1->STAT5 Crkl Crkl BCR_ABL1->Crkl ERK ERK BCR_ABL1->ERK CHMFL_ABL_053 This compound (ATP-competitive) CHMFL_ABL_053->BCR_ABL1 Asciminib Asciminib (Allosteric) Asciminib->BCR_ABL1 Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation ERK->Proliferation

References

A Head-to-Head Comparison: CHMFL-ABL-053 Versus Second-Generation Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the quest for more potent and selective inhibitors of the BCR-ABL oncoprotein continues. This guide provides a detailed preclinical comparison of CHMFL-ABL-053, a novel BCR-ABL inhibitor, with established second-generation Tyrosine Kinase Inhibitors (TKIs)—dasatinib, nilotinib, and bosutinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a therapeutic candidate.

Executive Summary

This compound is a potent and orally available inhibitor of the BCR-ABL kinase.[1][2] Preclinical data demonstrate its high potency against the ABL1 kinase and significant anti-proliferative activity in CML cell lines. A key distinguishing feature of this compound is its lack of inhibitory activity against c-KIT kinase, a common off-target of many clinically used BCR-ABL inhibitors.[1][2] This suggests a potentially more favorable safety profile. This guide presents a comparative analysis of its in vitro and in vivo efficacy against the second-generation TKIs dasatinib, nilotinib, and bosutinib.

Data Presentation

Table 1: Kinase Inhibitory Activity against ABL1

This table summarizes the half-maximal inhibitory concentration (IC50) of each TKI against the ABL1 kinase. Lower values indicate greater potency.

CompoundABL1 IC50 (nM)
This compound 70 [1][2]
Dasatinib~1-3
Nilotinib~20-30
Bosutinib~1-20

Note: IC50 values for second-generation TKIs are compiled from multiple sources and may vary based on specific assay conditions. The data is presented as a representative range.

Table 2: Anti-proliferative Activity against CML Cell Lines

This table presents the half-maximal growth inhibition (GI50) of each TKI against various Philadelphia chromosome-positive (Ph+) CML cell lines.

CompoundK562 GI50 (nM)KU812 GI50 (nM)MEG-01 GI50 (nM)
This compound 14 [1][2]25 [1][2]16 [1][2]
Dasatinib0.6 - 1~1~1
Nilotinib15 - 200~20~20
Bosutinib20 - 150~100~50

Note: GI50 values for second-generation TKIs are compiled from multiple sources and represent an approximate range to account for inter-study variability in experimental protocols.

Table 3: In Vivo Efficacy in K562 Xenograft Model

This table summarizes the reported in vivo efficacy of the TKIs in a mouse xenograft model using the K562 CML cell line.

CompoundDosageOutcome
This compound 50 mg/kg/day Almost complete suppression of tumor progression [1][2]
Dasatinib10-50 mg/kg/daySignificant tumor growth inhibition
Nilotinib50-100 mg/kg/daySignificant tumor growth inhibition
Bosutinib100-150 mg/kg/daySignificant tumor growth inhibition

Note: In vivo efficacy data for second-generation TKIs are based on representative studies and may vary depending on the specific experimental setup.

Experimental Protocols

Kinase Inhibition Assay (Representative Protocol)

The inhibitory activity of the compounds against the ABL1 kinase is typically determined using a biochemical assay, such as an in vitro kinase assay. Recombinant ABL1 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer. The test compounds are added at varying concentrations. The kinase reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified, often using methods like radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure ATP consumption. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (Representative Protocol)

The anti-proliferative effects of the compounds on CML cell lines (K562, KU812, MEG-01) are commonly assessed using a cell viability assay. Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specific duration (e.g., 72 hours). Cell viability is then measured using reagents such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a colored formazan (B1609692) product by metabolically active cells, or CellTiter-Glo, which measures intracellular ATP levels. The absorbance or luminescence is read using a plate reader. The GI50 value, the concentration of the compound that inhibits cell growth by 50% compared to untreated controls, is determined by plotting the percentage of cell growth inhibition against the compound concentration.

In Vivo Xenograft Model (Representative Protocol)

The in vivo anti-tumor efficacy is evaluated using a xenograft mouse model. Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with a suspension of human CML cells, such as K562. Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups. The test compounds are administered orally at specified doses and schedules (e.g., once daily). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated and vehicle control groups.

Mandatory Visualization

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P CRKL CRKL BCR_ABL->CRKL P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CRKL->Proliferation CHMFL_ABL_053 This compound CHMFL_ABL_053->BCR_ABL Second_Gen_TKIs Second-Generation TKIs (Dasatinib, Nilotinib, Bosutinib) Second_Gen_TKIs->BCR_ABL

Caption: BCR-ABL signaling and TKI inhibition points.

Conclusion

References

Synergistic Potential of CHMFL-ABL-053 in Combination Therapy for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the preclinical data on dual BCR-ABL and SRC kinase inhibitors suggests a strong potential for synergistic effects when combining CHMFL-ABL-053 with other standard-of-care tyrosine kinase inhibitors (TKIs) for the treatment of Chronic Myeloid Leukemia (CML). While direct experimental evidence for this compound combinations is not yet publicly available, the established mechanism of action of this compound, coupled with data from analogous drug combinations, provides a solid rationale for its investigation in combination regimens.

This compound is a potent, orally available inhibitor of BCR-ABL, SRC, and p38 kinases. This multi-targeted approach presents a unique opportunity to overcome resistance and enhance therapeutic efficacy in CML. The simultaneous inhibition of BCR-ABL, a primary driver of CML, and SRC, a key downstream signaling mediator implicated in resistance, is a promising strategy.

Rationale for Synergy: Lessons from Other Dual-Targeted Inhibitors

Studies involving the dual SRC/ABL inhibitor bosutinib (B1684425) in combination with the first-generation TKI imatinib (B729) have demonstrated significant synergistic effects in CML cell lines. This synergy is attributed to the different binding modes of the two drugs to the BCR-ABL kinase, leading to a more profound and sustained inhibition of its activity.

Comparative Analysis of Preclinical Synergy Data

To illustrate the potential for synergy with this compound, we have summarized preclinical data from a study on the combination of bosutinib and imatinib in various CML cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineBCR-ABL StatusDrug CombinationCombination Index (CI) RangeObserved EffectReference
K562Imatinib-sensitiveBosutinib + Imatinib0.01 - 0.53Synergistic to Very Strong Synergism[1]
KCL22Imatinib-sensitiveBosutinib + ImatinibModerate to Strong SynergismSynergistic[1]
KU812Imatinib-sensitiveBosutinib + ImatinibModerate to Strong SynergismSynergistic[1]
LAMA84Imatinib-sensitiveBosutinib + ImatinibModerate to Strong SynergismSynergistic[1]
LAMA84RImatinib-resistantBosutinib + Imatinib0.63 - 0.88Slight to Moderate Synergism[1]
K562RImatinib-resistantBosutinib + Imatinib0.63 - 0.82Slight to Moderate Synergism[1]
KCL22RImatinib-resistantBosutinib + Imatinib0.62 - 0.92Slight to Moderate Synergism[1]
Ba/F3 BCR-ABL WTWild-typeBosutinib + Imatinib0.49 - 0.85Moderate Synergism[1]
Ba/F3 BCR-ABL Y253FImatinib-resistant mutantBosutinib + Imatinib0.77 - 0.87Slight Synergism[1]
Primary CML Cells (n=3)Patient-derivedBosutinib + Imatinib0.52, 0.73, 0.62Synergistic[1]

Table 1: Synergistic effects of bosutinib and imatinib in CML cell lines.

Visualizing the Rationale for Combination Therapy

The following diagrams illustrate the targeted signaling pathways and the proposed workflow for evaluating synergistic effects.

BCR_ABL_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_drugs BCR_ABL BCR-ABL SRC SRC BCR_ABL->SRC STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR SRC->STAT5 p38 p38 Proliferation Cell Proliferation & Survival p38->Proliferation STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation CHMFL_ABL_053 This compound CHMFL_ABL_053->BCR_ABL Inhibits CHMFL_ABL_053->SRC Inhibits CHMFL_ABL_053->p38 Inhibits Other_TKIs Other TKIs (e.g., Imatinib) Other_TKIs->BCR_ABL Inhibits

Caption: BCR-ABL Signaling and Drug Targets.

Synergy_Experiment_Workflow start Start: CML Cell Lines treatment Treat with this compound, Other TKI, and Combinations start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (p-BCR-ABL, p-SRC, etc.) treatment->western synergy_calc Calculate Combination Index (CI) (Chou-Talalay Method) viability->synergy_calc results Results: Synergy, Additivity, or Antagonism synergy_calc->results

References

Comparative Guide to CHMFL-ABL-053 and Other ABL Kinase Inhibitors Against Imatinib-Resistant CML

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein. The development of tyrosine kinase inhibitors (TKIs), beginning with imatinib (B729), has revolutionized CML treatment. However, the emergence of drug resistance, primarily through point mutations in the ABL kinase domain, remains a significant clinical challenge, necessitating the development of next-generation inhibitors.

This guide provides a comparative analysis of CHMFL-ABL-053, a novel and potent BCR-ABL inhibitor. While specific data on the efficacy of this compound against a wide range of imatinib-resistant mutations are not extensively detailed in publicly available literature, this document summarizes its known activity and compares it with related compounds from the same chemical series (CHMFL-ABL-074, CHMFL-ABL-039) and other key TKIs to provide a comprehensive overview for the research community.

This compound: A Multi-Kinase Inhibitor

This compound is a potent, selective, and orally available inhibitor targeting BCR-ABL, SRC, and p38 kinases.[1] Biochemical assays have demonstrated its strong inhibitory effect on the ABL1 kinase with an IC50 value of 70 nM.[1] The compound effectively suppresses the proliferation of CML cell lines, including K562, KU812, and MEG-01, with GI50 values of 14 nM, 25 nM, and 16 nM, respectively.[1] Its mechanism of action involves the significant suppression of BCR-ABL autophosphorylation and the inhibition of downstream signaling mediators such as STAT5, Crkl, and ERK.

Comparative Efficacy Against Imatinib-Resistant Mutations

Point mutations within the BCR-ABL kinase domain can hinder the binding of imatinib and other TKIs, leading to therapeutic resistance. The T315I mutation, often called the "gatekeeper" mutation, is notoriously resistant to first and second-generation TKIs.

The following table summarizes the inhibitory activities of this compound and its analogues against wild-type (WT) BCR-ABL and various imatinib-resistant mutants, with imatinib and ponatinib (B1185) included for reference.

CompoundBCR-ABL WTT315IV299LE255KF317L/IM351TQ252HY253F
This compound 70 nM (IC50)N/AN/AN/AN/AN/AN/AN/A
CHMFL-ABL-074 24 nM (IC50)InactiveN/APotentPotentPotentPotentPotent
CHMFL-ABL-039 7.9 nM (IC50)N/A27.9 nM (IC50)N/AN/AN/AN/AN/A
Imatinib PotentResistantResistantModerateResistantModerateModerateModerate
Ponatinib PotentPotentPotentPotentPotentPotentPotentPotent

N/A: Data not available in the provided search results. "Potent" indicates significant inhibitory activity was reported, though specific IC50 values for all mutations were not consistently available for CHMFL-ABL-074. Imatinib resistance/sensitivity levels are generalized from multiple sources.

Key Observations:

  • This compound shows strong potency against wild-type ABL1 kinase.[1]

  • CHMFL-ABL-074 , a related compound, demonstrates potent activity against a number of imatinib-resistant mutations, including E255K and F317L, but is not effective against the T315I mutation.[2]

  • CHMFL-ABL-039 is another potent analogue that shows high efficacy against the imatinib-resistant V299L mutant.[3][4]

  • The CHMFL series of inhibitors represents a promising scaffold for developing drugs that can overcome specific patterns of TKI resistance.

Signaling Pathway and Experimental Workflow

To understand the mechanism and evaluation process of these inhibitors, the following diagrams illustrate the BCR-ABL signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

BCR_ABL_Pathway cluster_inhibitors Tyrosine Kinase Inhibitors (TKIs) cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) ADP ADP BCR_ABL->ADP autophosphorylation STAT5 STAT5 BCR_ABL->STAT5 activates RAS_RAF RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF activates PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT activates CRKL CRKL BCR_ABL->CRKL activates ATP ATP ATP->BCR_ABL binds CHMFL053 This compound CHMFL053->BCR_ABL inhibits ATP binding Proliferation Cell Proliferation & Survival (CML) STAT5->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation CRKL->Proliferation

Caption: BCR-ABL signaling pathway and point of inhibition by TKIs.

Experimental_Workflow start Start: Synthesize/Obtain Inhibitor (e.g., this compound) biochem Biochemical Kinase Assay (Determine IC50 vs. WT & Mutant ABL) start->biochem cell_lines Cell-Based Assays (Imatinib-Sensitive CML Cell Lines: K562, KU812, etc.) start->cell_lines baf3 Cell-Based Assays (BaF3 cells expressing WT or Mutant BCR-ABL) start->baf3 prolif Measure Cell Proliferation/Viability (Determine GI50) biochem->prolif cell_lines->prolif baf3->prolif western Mechanism of Action Study: Western Blot Analysis prolif->western phospho Assess Phosphorylation Status of BCR-ABL and Downstream Targets (p-STAT5, p-CRKL) western->phospho end End: Evaluate Potency, Selectivity, and Efficacy phospho->end

Caption: Experimental workflow for evaluating novel ABL kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation and comparison of novel chemical entities. Below are summarized protocols for key experiments used to characterize ABL kinase inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified ABL kinase (wild-type or mutant).

Methodology:

  • Assay Platform: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.

  • Reagents: Purified recombinant human ABL1 kinase domain, a suitable peptide substrate (e.g., Ulight™-poly-GT), ATP, and the test compound (e.g., this compound) at various concentrations.

  • Procedure:

    • The ABL kinase enzyme is incubated with serial dilutions of the test compound in an assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • A detection solution (e.g., containing a Europium-labeled anti-phosphotyrosine antibody for TR-FRET) is added to stop the reaction and generate a signal.

    • The signal, which is proportional to the extent of substrate phosphorylation, is measured using a suitable plate reader.

  • Data Analysis: The results are normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent inhibitor). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (GI50 Determination)

Objective: To determine the half-maximal growth inhibition concentration (GI50) of a compound in CML cell lines or engineered Ba/F3 cells.

Methodology:

  • Cell Lines:

    • Human CML cell lines (e.g., K562, KU812) expressing endogenous BCR-ABL.

    • Murine pro-B Ba/F3 cells engineered to express either wild-type or specific mutant forms of BCR-ABL, rendering their growth dependent on ABL kinase activity.

  • Reagents: Cell culture medium, fetal bovine serum (FBS), IL-3 (for parental Ba/F3 cells), test compound, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • The cells are treated with a range of concentrations of the test compound and incubated for 72 hours.

    • A cell viability reagent is added to each well, and the luminescence (proportional to ATP content and, thus, cell number) is measured with a plate reader.

  • Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound and fitting the data to a nonlinear regression model.

Western Blot Analysis of Signaling Pathway Inhibition

Objective: To confirm that the compound inhibits the BCR-ABL signaling pathway within intact cells.

Methodology:

  • Cell Treatment: CML cells (e.g., K562) are treated with various concentrations of the test compound or a vehicle control (DMSO) for a short period (e.g., 1-4 hours).

  • Protein Extraction: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • SDS-PAGE and Transfer: Total protein concentration is quantified (e.g., BCA assay), and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-ABL, anti-phospho-STAT5, anti-phospho-CrkL) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The membrane is often stripped and re-probed with antibodies against the total forms of the proteins (e.g., total ABL, total STAT5) to confirm equal protein loading. A reduction in the phosphorylated protein signal with increasing drug concentration indicates target engagement and pathway inhibition.

References

A Comparative Guide to the Long-Term Efficacy of CHMFL-ABL-053 and Other ABL Kinase Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of the novel BCR-ABL inhibitor, CHMFL-ABL-053, with established and emerging alternatives—Ponatinib, Dasatinib (B193332), and Asciminib (B605619)—in preclinical animal models of Chronic Myeloid Leukemia (CML). The data presented is intended to offer an objective overview to inform further research and drug development efforts in the field.

Executive Summary

This compound is a potent and selective BCR-ABL inhibitor that has demonstrated significant tumor growth inhibition in a K562 xenograft model. This guide contextualizes its preclinical performance against other notable ABL kinase inhibitors, highlighting key differences in their efficacy and mechanisms of action. Ponatinib, a pan-BCR-ABL inhibitor, shows robust activity against various mutations, including the resistant T315I mutation, and demonstrates significant survival benefits in mouse models. Dasatinib, a second-generation inhibitor, is highly potent and effective in inducing responses in imatinib-resistant models. Asciminib, a first-in-class allosteric inhibitor, offers a distinct mechanism by targeting the myristoyl pocket of ABL1, showing efficacy in heavily pretreated and T315I-mutated CML.

Comparative Efficacy in Animal Models

The following tables summarize the long-term efficacy data of this compound and its comparators in various CML animal models.

Table 1: Tumor Growth Inhibition in Xenograft Models

CompoundAnimal ModelCell LineDosing RegimenDurationTumor Growth Inhibition (TGI)Citation
This compound Nude MiceK56250 mg/kg/day, p.o.Not SpecifiedAlmost complete suppression[1]
Ponatinib Nude MiceBa/F3-BCR-ABL-T315I10 mg/kg/day, p.o.19 days68%[2]
Ba/F3-BCR-ABL-T315I30 mg/kg/day, p.o.19 days20% (T/C)[2]
SCID MiceMV4-111 mg/kg/day, p.o.28 days46%[2]
Dasatinib SCID MiceK5621.25 - 2.5 mg/kg, p.o. (single dose)24 hoursMaximal inhibition of p-BCR-ABL at 3h[3]
Transgenic MiceSCLtTAxBCR-ABL20 mg/kg, p.o.Not SpecifiedRobustly antagonized CML phenotype[4]

Table 2: Survival Analysis in Animal Models

CompoundAnimal ModelCell Line/ModelDosing RegimenMedian Survival / OutcomeCitation
Ponatinib SCID MiceBa/F3-BCR-ABL5 mg/kg, p.o.30 days (vs. 19 days for vehicle)[2]
SCID MiceBa/F3-BCR-ABL-T315I25 mg/kg, p.o.30 days (vs. 16 days for vehicle)[2]
Dasatinib Not SpecifiedNot SpecifiedNot Specified6-year overall survival of 71% in clinical trial[5]

Signaling Pathways and Mechanisms of Action

The inhibitors discussed target the BCR-ABL kinase, but their mechanisms and downstream effects vary.

This compound, Ponatinib, and Dasatinib: ATP-Competitive Inhibition

This compound, Ponatinib, and Dasatinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the ABL kinase domain of the BCR-ABL oncoprotein. This binding action prevents the phosphorylation of downstream signaling molecules, thereby disrupting the pathways that lead to leukemic cell proliferation and survival.

BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, CrkL, MAPK) BCR_ABL->Downstream Phosphorylation Inhibitors This compound / Ponatinib / Dasatinib Inhibitors->BCR_ABL ATP ATP ATP->BCR_ABL Proliferation Cell Proliferation & Survival Downstream->Proliferation

ATP-competitive inhibitors block the kinase activity of BCR-ABL.

Asciminib: Allosteric Inhibition

Asciminib represents a novel class of inhibitors that bind to the myristoyl pocket of the ABL kinase domain. This allosteric binding induces a conformational change that mimics the natural autoinhibitory mechanism of the ABL protein, effectively locking it in an inactive state.[3]

cluster_0 BCR_ABL BCR-ABL (Active Conformation) Inactive_BCR_ABL BCR-ABL (Inactive Conformation) BCR_ABL->Inactive_BCR_ABL Conformational Change Downstream Downstream Signaling BCR_ABL->Downstream Activates Myristoyl_Pocket Myristoyl Pocket Asciminib Asciminib Asciminib->Myristoyl_Pocket Inactive_BCR_ABL->Downstream

Asciminib allosterically inhibits BCR-ABL by inducing an inactive conformation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

General Xenograft Efficacy Study Workflow

The following workflow is a generalized representation of the protocols used in the cited studies to assess in vivo efficacy.

start Cell Culture (e.g., K562, Ba/F3) implant Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Drug Administration (p.o., daily) randomize->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis monitoring->endpoint

A typical workflow for in vivo efficacy studies in xenograft models.

Key Methodological Details from Cited Studies
  • This compound:

    • Animal Model: Nude mice.[1]

    • Cell Line: K562 human CML cells.[1]

    • Drug Administration: 50 mg/kg/day, administered orally.[1]

    • Endpoint: Assessment of tumor progression.[1]

  • Ponatinib:

    • Animal Model: Female SCID mice or nude mice.[2]

    • Cell Lines: Ba/F3 cells expressing native or T315I-mutant BCR-ABL, or MV4-11 cells.[2]

    • Drug Administration: Doses ranging from 1 to 30 mg/kg/day, administered orally.[2]

    • Endpoints: Median survival and tumor growth inhibition, with moribund animals sacrificed as per IACUC guidelines.[2]

  • Dasatinib:

    • Animal Model: Severe combined immunodeficient (SCID) mice or SCLtTAxBCR-ABL double transgenic mice.[3][4]

    • Cell Line: K562 human CML xenografts.[3]

    • Drug Administration: Preclinical efficacious doses of 1.25 or 2.5 mg/kg as a single oral dose, or 20 mg/kg orally in the transgenic model.[3][4]

    • Endpoints: Inhibition of tumoral phospho-BCR-ABL/phospho-CrkL and assessment of the CML phenotype.[3][4]

  • Asciminib:

    • Animal Model: Xenografted mice models.[6]

    • Cell Line: KCL-22 cell line or primary cells from Ph+ ALL patients.[6]

    • Mechanism of Action Study: Binds to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation.[3]

Discussion and Future Directions

This compound demonstrates promising preclinical activity with near-complete tumor suppression in a K562 xenograft model. Its distinct selectivity profile, particularly its lack of significant c-KIT inhibition, may offer a favorable safety profile.

For a more comprehensive assessment of its long-term efficacy, future studies should include:

  • Quantitative Tumor Growth Inhibition: Detailed tumor growth curves and calculation of TGI percentages over an extended period.

  • Survival Studies: Kaplan-Meier survival analysis to determine the impact on overall survival.

  • Head-to-Head Comparisons: Direct comparative studies of this compound against other TKIs in the same animal model to provide a more definitive assessment of its relative efficacy.

  • Efficacy in Resistant Models: Evaluation of this compound's activity in animal models harboring various BCR-ABL mutations, including T315I.

The continued investigation of novel ABL kinase inhibitors like this compound is crucial for expanding the therapeutic arsenal (B13267) against CML, particularly for patients who develop resistance or intolerance to existing therapies. This guide serves as a foundational resource for researchers to build upon as more data on these promising compounds become available.

References

Safety Operating Guide

Proper Disposal of CHMFL-ABL-053: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of CHMFL-ABL-053, a potent BCR-ABL/SRC/p38 kinase inhibitor. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Handling Information

According to its Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous material for transport.[1] However, standard laboratory precautions should always be observed when handling this compound.

Accidental Release Measures: In the event of a spill, it is important to avoid dust formation.[1] Personnel should wear appropriate personal protective equipment (PPE), including respiratory protection.[1] The spilled material should be swept up, shoveled, and placed in a suitable, closed container for disposal.[1] It is crucial to prevent the product from entering drains.[1]

Handling and Storage: Users should wash hands thoroughly after handling and avoid contact with eyes, skin, and clothing.[1] The compound should be stored in a tightly closed container in a dry and well-ventilated place.[1]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C28H26F3N7O2MSDS
Molecular Weight 549.55 g/mol MSDS
Purity >97%MSDS
CAS Number 1808287-83-3[1]
Transport Classification Non-hazardous[1]

Step-by-Step Disposal Protocol

While this compound is not classified as hazardous for transport, it must be disposed of responsibly in accordance with local, state, and federal regulations. The following protocol outlines the general steps for its disposal.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Pure, uncontaminated this compound should be considered for disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as PPE (gloves, lab coats), absorbent materials from spills, and empty containers, must also be disposed of properly. These materials should be segregated from general laboratory waste.

2. Containerization:

  • Place this compound waste and any contaminated materials into a suitable, clearly labeled, and securely sealed container.[1] The container should be compatible with the chemical and prevent any leakage.

  • The label should clearly identify the contents as "this compound Waste" and include the approximate quantity.

3. Institutional Waste Management:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management officer.

  • Provide them with the details of the waste, including the name of the chemical and the quantity to be disposed of.

  • Follow your institution's specific procedures for chemical waste pickup and disposal. They will ensure that the waste is handled and disposed of in compliance with all applicable regulations.

4. Do Not:

  • Do not dispose of this compound down the drain.[1]

  • Do not mix this compound waste with other incompatible waste streams.

  • Do not dispose of this compound in regular trash unless explicitly permitted by your institution's EHS department.

Disposal Decision Workflow

G This compound Disposal Workflow A Identify this compound Waste (Unused chemical, contaminated labware, PPE) B Is the waste mixed with a hazardous substance? A->B C Segregate and containerize in a properly labeled, sealed container. B->C No D Consult Institutional EHS for hazardous waste disposal procedures. B->D Yes E Follow institutional guidelines for non-hazardous chemical waste disposal. C->E F Arrange for waste pickup by authorized personnel. D->F E->F

Caption: Logical flow for the proper disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。